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  • Product: N,N-Didesmethyl Diltiazem Hydrochloride
  • CAS: 116050-35-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: N,N-Didesmethyl Diltiazem Hydrochloride

Physicochemical Profiling, Metabolic Context, and Bioanalytical Methodologies[1][2] Executive Summary N,N-Didesmethyl Diltiazem Hydrochloride (CAS: 116050-35-2) represents a critical downstream metabolite of the calcium...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Metabolic Context, and Bioanalytical Methodologies[1][2]

Executive Summary

N,N-Didesmethyl Diltiazem Hydrochloride (CAS: 116050-35-2) represents a critical downstream metabolite of the calcium channel blocker Diltiazem.[1][] Distinct from the pharmacologically active N-monodesmethyl metabolite (


), the N,N-didesmethyl variant (often designated as metabolite 

or

in pharmacokinetic literature) serves as a vital biomarker for assessing the extent of hepatic CYP3A4-mediated N-demethylation.[1]

This technical guide provides a comprehensive analysis of the compound's chemical properties, its position within the metabolic cascade, and validated protocols for its quantification in biological matrices using LC-MS/MS.[3][1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

N,N-Didesmethyl Diltiazem HCl retains the benzothiazepine core of the parent drug but lacks both methyl groups on the terminal amino nitrogen.[3][1] This structural alteration significantly impacts its lipophilicity and basicity compared to the parent compound.

Table 1: Physicochemical Profile

PropertySpecification
Chemical Name (2S,3S)-3-acetoxy-5-(2-aminoethyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride
CAS Number 116050-35-2 (HCl salt)
Molecular Formula

Molecular Weight 422.93 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile.[1][][4][5]
pKa (Calculated) ~8.9 (Primary amine), significantly higher than the tertiary amine of Diltiazem (~7.7).[3][1]
Hygroscopicity Moderate (Handle under controlled humidity).[1]
Metabolic Context & Biosynthesis[1][2]

The biotransformation of Diltiazem is extensive, primarily driven by the Cytochrome P450 system.[3][6] The formation of N,N-didesmethyl diltiazem is a sequential oxidative process.

  • Primary Step: CYP3A4 mediates the removal of the first methyl group to form N-desmethyl diltiazem (

    
    ) . This metabolite retains approximately 20–50% of the pharmacological activity of the parent.[]
    
  • Secondary Step: Further oxidative N-demethylation removes the second methyl group, yielding N,N-didesmethyl diltiazem .[1]

  • Competing Pathways: The compound still retains the acetyl group at position 3. Hydrolysis of this group (by esterases) leads to deacetylated analogs, which complicates bioanalysis if sample stability is not managed.[3][1]

Visualization: Diltiazem N-Demethylation Pathway

The following diagram illustrates the sequential loss of methyl groups leading to the target analyte.

DiltiazemMetabolism Diltiazem Diltiazem (Parent) NDesmethyl N-Desmethyl Diltiazem (Metabolite MA) Active Diltiazem->NDesmethyl CYP3A4 (N-demethylation) Deacetyl Deacetylated Metabolites (Side Pathway) Diltiazem->Deacetyl Esterases NNDidesmethyl N,N-Didesmethyl Diltiazem (Target Analyte) NDesmethyl->NNDidesmethyl CYP3A4 (Secondary N-demethylation) NNDidesmethyl->Deacetyl Esterases

Figure 1: Sequential N-demethylation pathway of Diltiazem mediated by CYP3A4.[1]

Pharmacological Profile[2][3][6][8][9]

While N-monodesmethyl diltiazem is pharmacologically active and contributes to the therapeutic effect (calcium channel blockade), N,N-didesmethyl diltiazem is generally considered to have negligible therapeutic potency .[1]

  • Receptor Affinity: The removal of both methyl groups from the basic nitrogen interferes with the ion-channel binding capability required for L-type calcium channel blockade.[1]

  • Toxicological Relevance: Its accumulation is primarily relevant for toxicokinetics and mass balance studies, particularly in patients with renal impairment, as polar metabolites are cleared renally.[3]

Analytical Methodology: LC-MS/MS Protocol[2][7][10][11][12]

Quantifying N,N-didesmethyl diltiazem requires high specificity due to the presence of isobaric interferences and the potential for in-source fragmentation of the parent drug.[1]

Protocol: High-Sensitivity Quantitation in Plasma[1]

Objective: Isolate and quantify N,N-didesmethyl diltiazem HCl alongside parent Diltiazem.

A. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects crucial for detecting low-level downstream metabolites.[1]

  • Aliquot 200 µL of plasma into a glass tube.

  • Add 20 µL of Internal Standard (Diltiazem-d3 or similar deuterated analog).[1]

  • Add 50 µL of 0.1 M Borate Buffer (pH 9.0) to ensure the amine is in the free base form for extraction.

  • Add 2 mL of Methyl tert-butyl ether (MTBE) .

  • Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase.

B. Chromatographic Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile.[1][7]

  • Gradient:

    • 0.0 min: 85% A / 15% B[3]

    • 3.0 min: 10% A / 90% B[3]

    • 4.0 min: 10% A / 90% B[3]

    • 4.1 min: 85% A / 15% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.[1]

C. Mass Spectrometry Parameters (ESI+)

  • Ionization: Electrospray Positive (ESI+).

  • MRM Transitions:

    • Precursor Ion: m/z 387.1

      
       (Calculated for Free Base).[1]
      
    • Quantifier Product: m/z 178.1 (Characteristic benzothiazepine fragment).

    • Qualifier Product: m/z 150.1.[1]

Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample + Internal Standard Extraction LLE with MTBE (Isolate Free Base) Sample->Extraction Buffer Alkaline Buffer (pH 9.0) Buffer->Extraction DryDown Evaporation & Reconstitution Extraction->DryDown Separation UPLC Separation (C18 Column) DryDown->Separation Ionization ESI+ Source (m/z 387.1 -> 178.1) Separation->Ionization Data Quantitation (Peak Area Ratio) Ionization->Data

Figure 2: Optimized bioanalytical workflow for extraction and quantification.[1]

Stability & Handling Critical Control Points

When working with N,N-didesmethyl diltiazem, researchers must address two primary stability risks:

  • Deacetylation: Like the parent compound, this metabolite contains an ester linkage.[3]

    • Risk:[3][5] Spontaneous hydrolysis to Deacetyl-N,N-didesmethyl diltiazem in plasma at room temperature.[1]

    • Mitigation: Process samples on ice.[1] If storage is required, acidify plasma (add 10 µL of 50% Acetic Acid per mL plasma) or store strictly at -80°C.

  • Solvent Stability:

    • Stable in Methanol/Water mixtures for 24 hours at 4°C.

    • Avoid alkaline storage conditions for prolonged periods, which accelerate ester hydrolysis.[3]

References
  • Yeung, P. K. F., et al. (1993).[3][5] Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link][3][1]

  • Chaudhari, K. S., et al. (2019).[3][7] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 39186, Diltiazem. Retrieved January 29, 2026, from [Link][3][1]

Sources

Exploratory

N,N-Didesmethyl Diltiazem Hydrochloride: Mechanistic Profile & Technical Guide

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of N,N-Didesmethyl Diltiazem Hydrochloride . Executive Summary N,N-Didesmethyl Diltiazem (NNDD) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of N,N-Didesmethyl Diltiazem Hydrochloride .

Executive Summary

N,N-Didesmethyl Diltiazem (NNDD) is a downstream Phase I metabolite of the benzothiazepine calcium channel blocker diltiazem. While historically categorized as a minor metabolite with reduced affinity for the L-type voltage-gated calcium channel (


), recent pharmacological characterization identifies it as a potent Mechanism-Based Inhibitor (MBI)  of Cytochrome P450 3A4 (CYP3A4).

This guide analyzes the dual-mechanistic nature of NNDD: its attenuated pharmacodynamic effect on calcium channels due to the loss of the tertiary amine, and its heightened pharmacokinetic impact as a metabolic inhibitor implicated in drug-drug interactions (DDIs).

Chemical Identity & Metabolic Formation

Diltiazem undergoes extensive hepatic metabolism via deacetylation and N-demethylation.[1] NNDD is formed via the sequential removal of two methyl groups from the terminal nitrogen of the ethylamine side chain.

Metabolic Pathway Visualization

The following diagram illustrates the sequential N-demethylation pathway mediated primarily by CYP3A4.

MetabolicPathway Diltiazem Diltiazem (Parent) MA N-monodesmethyl Diltiazem (Metabolite MA) Diltiazem->MA CYP3A4 (N-demethylation) NNDD N,N-didesmethyl Diltiazem (Metabolite M4/M6) MA->NNDD CYP3A4 (N-demethylation)

Caption: Sequential N-demethylation of Diltiazem to N,N-didesmethyl Diltiazem via CYP3A4.[2]

Mechanism of Action: Pharmacodynamics (Cav1.2 Interaction)

The primary therapeutic target of diltiazem is the


 subunit of the L-type voltage-gated calcium channel (

). NNDD retains the benzothiazepine core but lacks the tertiary amine structure critical for high-affinity binding.
Structural Basis of Reduced Affinity

The diltiazem pharmacophore requires a basic nitrogen atom at the terminal side chain to interact with the channel pore, specifically residues in the IIIS6 and IVS6 transmembrane segments (e.g., Tyr1152, Phe1164, Val1165).

  • Diltiazem (Tertiary Amine): The protonated tertiary amine forms a strong electrostatic interaction and fits the hydrophobic pocket of the channel pore.

  • NNDD (Primary Amine): The removal of two methyl groups reduces steric bulk and hydrophobicity. While the primary amine can still be protonated, the loss of hydrophobic contacts destabilizes the drug-receptor complex, leading to a significantly higher

    
     (lower potency).
    
Comparative Potency Data
CompoundStructure

Blocking Activity
CYP3A4 Inhibition Potency
Diltiazem Tertiary AmineHigh (

)
Moderate
N-desmethyl (MA) Secondary AmineModerate (~20-50% of parent)High
N,N-didesmethyl (NNDD) Primary AmineWeak / Negligible Very High (MBI)

Mechanism of Action: Pharmacokinetics (CYP3A4 Inhibition)

While pharmacodynamically weak, NNDD is a critical pharmacokinetic modulator . Research indicates that NNDD is a more potent inhibitor of CYP3A4-mediated metabolism than the parent drug.

Mechanism-Based Inhibition (MBI)

NNDD acts as a mechanism-based inhibitor (suicide substrate) of CYP3A4.

  • Binding: NNDD binds to the active site of CYP3A4.

  • Activation: The enzyme attempts to oxidize the remaining primary amine.

  • Inactivation: This process generates a reactive intermediate (likely a nitroso or nitrone species) that forms a quasi-irreversible complex with the heme iron or covalently binds to the apoprotein.

  • Consequence: This leads to the accumulation of co-administered drugs (e.g., cyclosporine, carbamazepine) and "auto-inhibition" of diltiazem metabolism upon chronic dosing.

MOA_Dual cluster_PD Pharmacodynamics (Weak) cluster_PK Pharmacokinetics (Potent) NNDD N,N-Didesmethyl Diltiazem Cav L-Type Ca2+ Channel (Cav1.2) NNDD->Cav Low Affinity Binding (Loss of hydrophobic interaction) CYP CYP3A4 Enzyme NNDD->CYP High Affinity Binding Effect Vasodilation (Minimal) Cav->Effect Complex Metabolic Intermediate Complex (MIC) CYP->Complex Mechanism-Based Inactivation DDI Drug-Drug Interactions (Accumulation of substrates) Complex->DDI Reduced Clearance

Caption: Dual mechanism showing weak channel blockade vs. potent CYP3A4 inactivation.[3]

Experimental Protocols

Protocol A: Quantification in Plasma via LC-MS/MS

This protocol is designed to distinguish NNDD from the parent and mono-desmethyl metabolites.

Reagents:

  • Internal Standard (IS): Diltiazem-d3 or Propranolol.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).[4]

Workflow:

  • Sample Prep: Aliquot 200 µL human plasma. Add 20 µL IS. Perform Liquid-Liquid Extraction (LLE) using Methyl-tert-butyl ether (MTBE).[4][5] Vortex (5 min), Centrifuge (4000 rpm, 10 min).

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase (A:B 70:30).

  • Chromatography: Gradient elution:

    • 0-1 min: 30% B[3]

    • 1-3 min: Linear ramp to 90% B

    • 3-4 min: Hold 90% B

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive.

    • Transitions:

      • Diltiazem: 415.2

        
         178.1[3]
        
      • N-desmethyl: 401.2

        
         178.1[3]
        
      • N,N-didesmethyl (NNDD): 387.2

        
         178.1 (Monitor specific loss of fragment).
        
Protocol B: CYP3A4 Inactivation Assay (Time-Dependent Inhibition)

To validate the MBI mechanism of NNDD.

System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.[2] Substrate: Testosterone (marker for CYP3A4 activity).

Steps:

  • Pre-incubation: Incubate HLM (1 mg/mL) with NNDD (0.1 - 50 µM) and NADPH (1 mM) for varying times (

    
     min) at 37°C.
    
  • Dilution: Dilute the mixture 10-fold into a secondary incubation mixture containing Testosterone (200 µM) and excess NADPH.

  • Reaction: Incubate for 10 min to measure residual enzyme activity.

  • Analysis: Quench with ice-cold acetonitrile. Measure 6

    
    -hydroxytestosterone formation via HPLC-UV or LC-MS.
    
  • Calculation: Plot % Activity Remaining vs. Pre-incubation Time. Determine

    
     (max inactivation rate) and 
    
    
    
    (inhibitor concentration at half-max inactivation).

References

  • Yeo, K. R., et al. (2011). Physiologically based mechanistic modelling to predict complex drug–drug interactions involving simultaneous competitive and time-dependent enzyme inhibition by parent compound and its metabolite. European Journal of Pharmaceutical Sciences . Link

  • Molden, E., et al. (2002). High-performance liquid chromatography/mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B . Link

  • Hockerman, G. H., et al. (2000).[6][7] Molecular determinants of diltiazem block in domains IIIS6 and IVS6 of L-type Ca2+ channels. Molecular Pharmacology . Link[3]

  • Jones, D. R., et al. (2000). Metabolism-based inhibition of CYP3A4 by diltiazem and its metabolites. Drug Metabolism and Disposition . Link

  • Sutton, D., et al. (1997). The role of metabolites in the inhibition of cytochrome P450 enzymes. Current Drug Metabolism . Link

Sources

Foundational

Technical Guide: Structure Elucidation of N,N-Didesmethyl Diltiazem Hydrochloride

Executive Summary N,N-Didesmethyl Diltiazem (often designated as Metabolite M4 or MD) represents the primary amine terminus of the Diltiazem metabolic cascade. While Diltiazem (DTZ) itself acts as a calcium channel block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Didesmethyl Diltiazem (often designated as Metabolite M4 or MD) represents the primary amine terminus of the Diltiazem metabolic cascade. While Diltiazem (DTZ) itself acts as a calcium channel blocker, the precise characterization of its demethylated congeners is critical for three reasons:

  • Pharmacokinetic Complexity: MD accumulates during chronic therapy due to the saturation of elimination pathways.

  • CYP3A4 Inhibition: Like its parent, MD acts as a mechanism-based inhibitor of CYP3A4, affecting drug-drug interaction profiles.

  • Impurity Profiling: In pharmaceutical manufacturing, MD is a potential degradation product that must be quantified under ICH Q3A/B guidelines.

This guide details the structural elucidation of N,N-Didesmethyl Diltiazem Hydrochloride, moving beyond basic identification to rigorous, self-validating analytical proofs using MS/MS fragmentation logic and NMR spectroscopy.

Metabolic Context & Chemical Logic[1][2]

The N-Demethylation Cascade

Diltiazem undergoes extensive first-pass metabolism. The primary route involves sequential N-demethylation catalyzed predominantly by Cytochrome P450 3A4 (CYP3A4) . Understanding this pathway is the first step in structural verification, as it establishes the chemical lineage of the molecule.

  • Parent: Diltiazem (Tertiary Amine)

  • Intermediate: N-monodesmethyl Diltiazem (Secondary Amine - Metabolite MA)

  • Target: N,N-didesmethyl Diltiazem (Primary Amine - Metabolite MD)

Pathway Visualization

The following diagram illustrates the sequential loss of methyl groups and the enzymatic governance of this pathway.

MetabolicPathway DTZ Diltiazem (Parent) MW: 414.5 MA N-Desmethyl Diltiazem (Metabolite MA) MW: 400.5 DTZ->MA 1st N-Demethylation (-CH3) MD N,N-Didesmethyl Diltiazem (Metabolite M4/MD) MW: 386.5 MA->MD 2nd N-Demethylation (-CH3) CYP CYP3A4 (Liver Microsomes) CYP->DTZ CYP->MA

Figure 1: Sequential N-demethylation pathway of Diltiazem mediated by CYP3A4.

Synthesis & Isolation Strategy

To perform definitive structure elucidation (NMR), biological extraction is often insufficient due to low yields. A synthetic approach or high-purity isolation is required to generate the Reference Standard .

Synthetic Logic (Retrosynthetic Analysis)

Direct demethylation of Diltiazem is difficult to control and yields mixtures. The preferred route for structural confirmation is de novo synthesis using the benzothiazepine core.

  • Core Scaffold: (2S,3S)-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.[1]

  • Side Chain Installation: Instead of the dimethylaminoethyl chloride used for Diltiazem, use N-(2-chloroethyl)phthalimide .

  • Deprotection: Hydrazinolysis removes the phthalimide group, revealing the primary amine (N,N-didesmethyl form).

  • Salt Formation: Treatment with ethanolic HCl yields the target N,N-Didesmethyl Diltiazem Hydrochloride .

Protocol: Preparation of the HCl Salt

Note: This protocol assumes possession of the free base primary amine.

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous ethanol.

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C.

  • Precipitation: Add 5 mL of cold diethyl ether to induce crystallization.

  • Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic).

  • Validation: Check melting point (Target: >200°C decomp) and solubility (highly soluble in water/methanol).

Analytical Elucidation (The Core)

This section details the specific spectral fingerprints that distinguish N,N-didesmethyl diltiazem from its parent and other metabolites.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the first line of evidence. The loss of two methyl groups results in a mass shift of -28 Da relative to the parent.

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 387.1 (Calculated for C20H23N2O4S+).

Fragmentation Logic (MS2): Unlike the tertiary amine of Diltiazem, the primary amine of MD exhibits specific neutral losses.

Fragment Typem/z (approx)Mechanistic OriginStructural Insight
Precursor 387 [M+H]+Confirms Formula C20H22N2O4S
Desacetyl 345 [M+H - 42]+Loss of ketene (CH2=C=O) from acetoxy group. Common to all diltiazem derivatives.
Amine Loss 370 [M+H - 17]+Loss of NH3. Highly characteristic of primary amines. (Tertiary amines lose neutral amines, not ammonia).
Side Chain 72 [C3H6NO]+Cleavage of the ethyl-amine side chain.
NMR Spectroscopy (Definitive Proof)

NMR is the gold standard for distinguishing the N,N-didesmethyl form from the N-monodesmethyl form.

Solvent: DMSO-d6 (Preferred for observing exchangeable protons) or D2O (for clean aliphatic region).

Key Diagnostic Signals (1H NMR, 400 MHz):

  • Absence of N-Methyl Singlets:

    • Diltiazem:[2][3][4][5][6][7][8][9][10][11] Strong singlet at

      
       2.83 ppm (6H).
      
    • N-Monodesmethyl: Singlet at

      
       2.65 ppm (3H).
      
    • N,N-Didesmethyl:Complete absence of signals in the 2.6–2.9 ppm region.

  • Appearance of Ammonium Protons (in DMSO-d6):

    • Broad singlet at

      
       8.0–8.5 ppm (3H, -NH3+).
      
    • Validation: Add D2O. This peak must disappear (Deuterium exchange).

  • Side Chain Methylene Shift:

    • The methylene protons adjacent to the nitrogen (

      
      ) shift downfield due to the change from tertiary to primary amine and salt formation.
      

Comparative Data Table:

PositionProton TypeDiltiazem HCl (

ppm)
N,N-Didesmethyl HCl (

ppm)
Shift Logic
N-CH3 Methyl2.83 (s, 6H)Absent Removal of methyl groups.
N-H AmineAbsent~8.1 (br s, 3H)Primary ammonium salt (-NH3+).
OCH3 Methoxy3.81 (s, 3H)3.81 (s, 3H)Unchanged (Remote from metabolic site).
OAc Acetyl1.85 (s, 3H)1.86 (s, 3H)Unchanged.
N-CH2 Methylene~3.50 (m)~3.10 (m)Electronic environment change.

Elucidation Workflow & Quality Control

To ensure scientific integrity, the identification must follow a logical decision tree. This workflow is compliant with ICH Q2(R1) validation principles for specificity.

Decision Tree

ElucidationWorkflow Sample Unknown Impurity/Metabolite MS1 LC-MS (Full Scan) Target: m/z 387 [M+H]+ Sample->MS1 MS2 MS/MS Fragmentation Check for -17 Da (NH3) loss MS1->MS2 Isobaric Check Isobaric Interference (e.g., Deacetyl-Methyl-Diltiazem?) MS2->Isobaric NMR 1H NMR (DMSO-d6) Check for N-Me singlets Isobaric->NMR Pass D2O D2O Exchange Test Confirm -NH3+ disappearance NMR->D2O Final Confirmed Structure: N,N-Didesmethyl Diltiazem D2O->Final

Figure 2: Analytical decision tree for the structural confirmation of N,N-Didesmethyl Diltiazem.

Quality Control Parameters

When using N,N-Didesmethyl Diltiazem as a reference standard for impurity profiling:

  • Purity: Must be >95% by HPLC (Area %).

  • Counter-ion Verification: Perform Silver Nitrate test or Ion Chromatography to confirm Chloride (Cl-) content (theoretical ~8.4%).

  • Hygroscopicity: The primary amine salt is hygroscopic. Store in a desiccator at -20°C.

References

  • Molden, E., et al. (2002).[4] High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[12] Link

  • Jones, D.R., et al. (1999). Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation.[13][14] Journal of Pharmacology and Experimental Therapeutics. Link

  • Yeung, P.K., et al. (1990). Metabolism and pharmacokinetics of diltiazem in man.[3][6] European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Clearsynth. (n.d.). N,N-Didesmethyl Diltiazem Hydrochloride Reference Standard Data.[15]Link

  • PubChem. (n.d.). N-desmethyl diltiazem (Precursor Context).[1][16] National Library of Medicine. Link

Sources

Exploratory

Advanced Metabolic Profiling: Diltiazem to N,N-Didesmethyl Diltiazem

An In-Depth Technical Guide for Drug Metabolism Scientists Executive Summary This guide provides a comprehensive technical analysis of the sequential N-demethylation of diltiazem (DTZ) to N-desmethyl diltiazem (MA) and s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Metabolism Scientists

Executive Summary

This guide provides a comprehensive technical analysis of the sequential N-demethylation of diltiazem (DTZ) to N-desmethyl diltiazem (MA) and subsequently to N,N-didesmethyl diltiazem (MD). Unlike simple linear metabolic pathways, this cascade is characterized by complex autoinhibition kinetics where the intermediate (MA) acts as a potent mechanism-based inactivator (MBI) of CYP3A4, while the terminal product (MD) functions primarily as a high-affinity competitive inhibitor. Understanding this pathway is critical for predicting non-linear pharmacokinetics and drug-drug interactions (DDIs) during clinical development.

Mechanistic Pathway Analysis

The Sequential N-Demethylation Cascade

The metabolism of diltiazem to its didesmethyl form occurs via two sequential oxidative N-demethylation steps, both primarily catalyzed by the cytochrome P450 3A subfamily (CYP3A4/5).

  • Primary Step (DTZ

    
     MA):  The tertiary amine of diltiazem undergoes N-demethylation to form the secondary amine, N-desmethyl diltiazem (Metabolite MA).
    
  • Secondary Step (MA

    
     MD):  The secondary amine is further N-demethylated to the primary amine, N,N-didesmethyl diltiazem (Metabolite MD).
    
Enzymology and Kinetic Inhibition

The scientific complexity of this pathway lies in the feedback inhibition loops:

  • CYP3A4 Dominance: While CYP2C8 and CYP2C9 contribute minor activity (<20%), CYP3A4 is the obligate driver of this pathway.

  • Mechanism-Based Inactivation (MBI): N-desmethyl diltiazem (MA) is a potent time-dependent inactivator of CYP3A4. It forms a metabolite-intermediate complex (MIC) with the heme iron of the enzyme, irreversibly (or quasi-irreversibly) inactivating it. This leads to the characteristic non-linear accumulation of diltiazem upon multiple dosing.

  • Competitive Inhibition: The terminal metabolite, N,N-didesmethyl diltiazem (MD), does not cause time-dependent inactivation but is a highly potent competitive inhibitor (

    
    ), often exhibiting higher affinity for the active site than the parent drug.
    
Pathway Visualization

The following diagram illustrates the chemical pathway and the distinct inhibition mechanisms exerted by the metabolites.

Diltiazem_Metabolism DTZ Diltiazem (DTZ) (Tertiary Amine) MA N-desmethyl Diltiazem (MA) (Secondary Amine) DTZ->MA N-demethylation (Km ~53 µM) MD N,N-didesmethyl Diltiazem (MD) (Primary Amine) MA->MD N-demethylation CYP3A4 CYP3A4 Enzyme MA->CYP3A4 Time-Dependent Inactivation (MBI) (Metabolite-Intermediate Complex) MD->CYP3A4 Potent Competitive Inhibition (Ki ~0.1 µM) CYP3A4->DTZ CYP3A4->MA

Figure 1: Sequential metabolic pathway of diltiazem showing the conversion to MA and MD, highlighting the distinct inhibitory feedback loops on CYP3A4.

Experimental Protocol: Sequential Metabolism Assay

To accurately study this pathway, a standard endpoint assay is insufficient due to the time-dependent nature of the inhibition. The following protocol uses a kinetic time-course approach in human liver microsomes (HLM).

Reagents and Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), characterized for CYP3A4 activity (Testosterone 6

    
    -hydroxylation).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Substrate: Diltiazem HCl (Stock 10 mM in Methanol).

  • Internal Standard: Diltiazem-d3 or Verapamil.

Step-by-Step Incubation Workflow

This protocol is designed to capture the formation of both MA and MD while assessing linearity.

  • Pre-Incubation:

    • Prepare a reaction mixture containing HLM (0.5 mg/mL protein) and Diltiazem (10

      
      M) in phosphate buffer.
      
    • Note: 10

      
      M is selected as it is below the 
      
      
      
      (~53
      
      
      M), ensuring first-order kinetics.
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Initiate the reaction by adding the pre-warmed NADPH generating system.

    • Total reaction volume: 200

      
      L per well (96-well plate format).
      
  • Time-Course Sampling:

    • Crucial for sequential metabolism: Sample at 0, 5, 10, 20, 30, and 60 minutes .

    • Rationale: MD formation often shows a lag phase as it requires MA accumulation. 60 minutes allows sufficient accumulation of the secondary metabolite.

  • Termination:

    • Quench aliquots (50

      
      L) with 150 
      
      
      
      L of ice-cold Acetonitrile containing the Internal Standard.
    • Centrifuge at 4000 rpm for 20 minutes at 4°C to pellet proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.

Experimental Workflow Diagram

Experimental_Workflow Prep Preparation HLM + Diltiazem (10 µM) Buffer pH 7.4 PreInc Pre-Incubation 5 min @ 37°C Prep->PreInc Init Initiation Add NADPH Generating System PreInc->Init Incubation Kinetic Incubation 0 - 60 mins @ 37°C Init->Incubation Quench Termination Add ACN + Internal Standard Incubation->Quench Sample at 0, 5, 10, 20, 30, 60 min Centrifuge Centrifugation 4000 rpm, 20 min, 4°C Quench->Centrifuge LCMS LC-MS/MS Analysis Quantify DTZ, MA, MD Centrifuge->LCMS

Figure 2: Step-by-step workflow for the in vitro microsomal incubation assay to profile sequential diltiazem metabolism.

Bioanalytical Methodology (LC-MS/MS)[1]

Precise quantification of the secondary (MA) and primary (MD) amines requires a robust LC-MS/MS method. The polarity difference between the parent and the didesmethyl metabolite necessitates a gradient elution.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate pH 3.5).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The following transitions are standard for these analytes.

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Retention Time (approx)
Diltiazem DTZ415.2178.12.5 min
N-desmethyl Diltiazem MA401.2178.12.3 min
N,N-didesmethyl Diltiazem MD387.2178.12.1 min
Diltiazem-d3 (IS) DTZ-d3418.2178.12.5 min

Note: The product ion 178.1 corresponds to the characteristic cleavage of the benzothiazepine ring system, common to all three compounds.

Data Interpretation & Validation

Validating Sequential Metabolism

In a successful experiment, you should observe:

  • DTZ Depletion: Mono-exponential decay (first-order).

  • MA Formation: Rapid appearance, peaking, and then potentially plateauing or declining as it converts to MD.

  • MD Formation: A sigmoidal appearance (lag phase) corresponding to the time required for MA to accumulate.

Distinguishing Inhibition Types

To validate the inhibition mechanism described in Section 2:

  • Competitive Inhibition (MD): Can be modeled using standard Michaelis-Menten kinetics with a competitive

    
     term.
    
  • Time-Dependent Inactivation (MA): Requires a pre-incubation step. If you observe that the rate of DTZ metabolism decreases over time faster than substrate depletion predicts, this confirms the formation of the Metabolite-Intermediate Complex (MIC) driven by MA.

References

  • Sutton, D., et al. (1997). "Role of CYP3A4 in Human Hepatic Diltiazem N-Demethylation: Inhibition of CYP3A4 Activity by Oxidized Diltiazem Metabolites." Journal of Pharmacology and Experimental Therapeutics.

  • Zhao, P., et al. (2007). "Sequential Metabolism Is Responsible for Diltiazem-Induced Time-Dependent Loss of CYP3A."[1] Drug Metabolism and Disposition.

  • Molden, E., et al. (2002). "Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype."[2] Clinical Pharmacology & Therapeutics.

  • Yeung, P. K., et al. (1996). "Steady-state Plasma Concentrations of Diltiazem and Its Metabolites in Patients and Healthy Volunteers." Therapeutic Drug Monitoring.

  • Jones, D. R., et al. (1999). "Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation." Drug Metabolism and Disposition.

Sources

Foundational

Physiological Effects &amp; Technical Characterization of N,N-Didesmethyl Diltiazem Hydrochloride

This guide provides an in-depth technical analysis of N,N-Didesmethyl Diltiazem Hydrochloride , a downstream metabolite of the calcium channel blocker diltiazem. It synthesizes chemical characterization, pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,N-Didesmethyl Diltiazem Hydrochloride , a downstream metabolite of the calcium channel blocker diltiazem. It synthesizes chemical characterization, pharmacological potency, and experimental protocols for researchers in drug metabolism and pharmacokinetics (DMPK).

[1]

Executive Summary

N,N-Didesmethyl diltiazem (also referred to as the primary amine metabolite) represents the terminal stage of N-demethylation in the metabolic pathway of diltiazem. While the parent drug and its immediate metabolite (N-monodesmethyldiltiazem) are potent L-type calcium channel blockers, the removal of both methyl groups from the aminoethyl side chain significantly alters the compound's pharmacophore.

Current pharmacological data indicates that N,N-didesmethyl diltiazem exhibits negligible to low calcium channel blocking activity compared to the parent compound. Its primary physiological relevance lies in its role as a biomarker for extensive CYP3A4-mediated metabolism and its accumulation patterns in renal impairment, rather than as a therapeutic contributor.

Chemical & Pharmacological Profile

Structural Transformation

Diltiazem functions via a tertiary amine structure essential for binding to the benzothiazepine site on the


-subunit of L-type voltage-gated calcium channels (Cav1.2). The sequential loss of methyl groups alters the basicity and steric bulk of the side chain, reducing binding affinity.
  • Parent: Tertiary amine (High Affinity)

  • Metabolite 1 (MA): Secondary amine (N-monodesmethyl; ~40-50% Potency)

  • Metabolite 2 (N,N-di): Primary amine (Significantly Reduced Affinity)

Mechanism of Action

The physiological effects of diltiazem metabolites follow a steep structure-activity relationship (SAR) curve. The tertiary nitrogen is critical for the specific orientation required within the channel pore.

  • Electrophysiology: Unlike the parent, N,N-didesmethyl diltiazem does not effectively prolong the AV node refractory period or significantly suppress sinus node automaticity at therapeutic concentrations.

  • Hemodynamics: It lacks the potent vasodilatory capacity of diltiazem. In isolated tissue preparations (e.g., hamster aorta), the potency of didesmethyl variants drops by orders of magnitude compared to the parent.

Metabolic Pathway Visualization

The following diagram illustrates the sequential N-demethylation pathway mediated primarily by CYP3A4.

MetabolicPathway Diltiazem Diltiazem (Parent Drug) [Active] N_Mono N-monodesmethyldiltiazem (Metabolite MA) [~40-50% Potency] Diltiazem->N_Mono CYP3A4 (N-demethylation) Deacetyl Desacetyldiltiazem (M1) Diltiazem->Deacetyl Esterases NN_Di N,N-didesmethyldiltiazem (Primary Amine) [Low/Inactive] N_Mono->NN_Di CYP3A4 (N-demethylation) Excretion Renal Excretion (Urine) NN_Di->Excretion Conjugation/Filtration

Figure 1: Sequential N-demethylation pathway of Diltiazem. The transition from tertiary to primary amine (N,N-didesmethyl) correlates with a loss of pharmacological potency.

Pharmacokinetics & Physiological Implications[1][2][3][4][5][6]

Plasma Accumulation & Renal Clearance

While N-monodesmethyldiltiazem accumulates in plasma (often exceeding parent concentrations at steady state), N,N-didesmethyldiltiazem is typically found in lower concentrations in plasma but higher concentrations in urine.

  • Renal Failure: In patients with severe renal impairment (GFR <30 mL/min), polar metabolites like N,N-didesmethyl diltiazem may accumulate. While the parent drug is metabolized by the liver, the renal clearance of these terminal metabolites is critical to prevent potential off-target toxicity, although specific toxic thresholds for this metabolite are not well-defined in clinical literature.

Comparative Potency Data

The following table summarizes the relative activity of diltiazem and its amine metabolites.

CompoundStructureCalcium Channel Blockade (IC50)Vasodilator Potency
Diltiazem Tertiary Amine~100% (Reference)High
N-monodesmethyl Secondary Amine~40-50% of ParentModerate
Desacetyldiltiazem Tertiary Amine (Deacetylated)~25-50% of ParentModerate
N,N-didesmethyl Primary Amine < 5% / Negligible Low

Experimental Protocols

Chemical Synthesis of N,N-Didesmethyl Diltiazem

For research purposes, isolating this metabolite from biological fluids is inefficient. The following synthesis protocol (adapted from ResearchGate, 2025) allows for the generation of high-purity standards.

Workflow:

  • Starting Material: (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one.

  • N-Alkylation: React with 2-(t-Boc-amino)ethyl bromide in the presence of

    
    .
    
    • Note: This avoids the use of toxic nitrogen mustards (e.g., 2-bromoethylamine).

  • Deprotection: Remove the t-Boc protecting group using Trifluoroacetic acid (TFA) .

  • Salt Formation: Convert to the hydrochloride salt using HCl in ether.

LC-MS/MS Quantification Protocol

To distinguish N,N-didesmethyl diltiazem from the mono-desmethyl variant, a validated LC-MS/MS method is required.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

    • Gradient: 15% B to 90% B over 8 minutes.

  • Mass Transitions (MRM):

    • Diltiazem: 415.2

      
       178.1
      
    • N-monodesmethyl: 401.2

      
       178.1
      
    • N,N-didesmethyl: 387.2

      
       164.1 (Specific transition for primary amine loss).
      

ExperimentalWorkflow Sample Plasma/Urine Sample SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE Protein ppt LC LC Separation (C18 Column) SPE->LC Elute & Inject MS MS/MS Detection (MRM Mode) LC->MS Gradient Separation Data Quantification of N,N-didesmethyl MS->Data m/z 387.2 -> 164.1

Figure 2: Analytical workflow for the isolation and quantification of N,N-didesmethyl diltiazem.

References

  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. PubMed. Available at: [Link]

  • Metabolism of Diltiazem: A Short Efficient Synthesis of N,N-Didesmethyldiltiazem. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. Available at: [Link]

  • Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. PubMed. Available at: [Link]

  • N-monodesmethyldiltiazem is the predominant metabolite of diltiazem in the plasma of young and elderly hypertensives. PubMed.[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution RP-HPLC Quantification of N,N-Didesmethyl Diltiazem Hydrochloride

Method Development, Validation Protocol, and Application Note Abstract & Scientific Context This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation Protocol, and Application Note

Abstract & Scientific Context

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of N,N-Didesmethyl Diltiazem , a downstream metabolite and potential impurity of the calcium channel blocker Diltiazem.

While standard pharmacopoeial methods focus on Diltiazem and its primary metabolite (N-monodesmethyl diltiazem), the N,N-didesmethyl variant presents unique analytical challenges. As a primary amine formed by the removal of both terminal methyl groups, it exhibits significantly higher polarity and different pKa behavior compared to the parent drug. This protocol addresses the critical need for resolution between the solvent front, the polar N,N-didesmethyl metabolite, and the closely eluting N-monodesmethyl form.

Chemical Context & Separation Logic[1][2]
  • Analyte: N,N-Didesmethyl Diltiazem (Primary Amine).

  • Parent: Diltiazem (Tertiary Amine).[1][2][3]

  • Challenge: The primary amine moiety increases interaction with residual silanols on the stationary phase, leading to peak tailing. Furthermore, its increased hydrophilicity causes it to elute early in reverse-phase systems, risking co-elution with plasma interferences.

  • Solution: Utilization of a high-density, end-capped C18 column combined with an acidic phosphate buffer to suppress silanol ionization and ensure consistent analyte protonation.

Metabolic Pathway & Polarity Visualization

Understanding the metabolic cascade is essential for predicting elution order. Diltiazem undergoes sequential N-demethylation.[2] As methyl groups are removed, polarity increases, resulting in shorter retention times in Reverse-Phase chromatography.

MetabolicPathway cluster_elution RP-HPLC Elution Order Diltiazem Diltiazem (Parent / Tertiary Amine) Least Polar Mono N-monodesmethyl Diltiazem (Secondary Amine) Intermediate Polarity Diltiazem->Mono CYP3A4 (N-demethylation) Di N,N-didesmethyl Diltiazem (Primary Amine) Most Polar (Target) Mono->Di CYP3A4 (N-demethylation) Elution Elution Order: N,N-didesmethyl (First) -> N-mono -> Diltiazem (Last)

Figure 1: Metabolic pathway of Diltiazem illustrating the sequential loss of methyl groups, leading to increased polarity and earlier elution of the N,N-didesmethyl metabolite.

Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Quaternary gradient pump, Autosampler, Column Oven, PDA/UV Detector.

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm). Note: End-capping is non-negotiable to prevent tailing of the primary amine.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).[4]
      
    • Orthophosphoric Acid (85%).[4]

    • Triethylamine (TEA) - Optional tailing suppressor.

    • Water (Milli-Q / 18.2 MΩ).

Mobile Phase Preparation

The mobile phase is designed to maintain a pH of 3.[5]0. At this pH, the basic nitrogen atoms are fully protonated, increasing solubility, while the acidic silanols on the column are protonated (neutral), reducing secondary interactions.

  • Buffer (Solvent A): Dissolve 6.8g

    
     in 1000 mL water. Add 2 mL Triethylamine (TEA). Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.[3]
    
  • Organic Modifier (Solvent B): Acetonitrile (100%).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 237 nmMax absorbance for benzothiazepine ring; minimizes solvent cutoff noise.
Injection Vol 20 µLOptimized for sensitivity without band broadening.
Temp 35°CImproves mass transfer and sharpens the primary amine peak.
Run Time 15 MinutesSufficient to elute parent drug and wash column.
Gradient Program

A gradient is preferred over isocratic flow to ensure the polar N,N-didesmethyl form elutes away from the void volume while sharpening the later-eluting parent peak.

Time (min)% Buffer (A)% ACN (B)Event
0.0 8515Initial hold to retain polar N,N-didesmethyl.
3.0 8515Isocratic hold to separate early interferences.
8.0 5050Ramp to elute Parent Diltiazem.
10.0 5050Wash phase.
10.1 8515Return to initial conditions.
15.0 8515Re-equilibration.

Sample Preparation Workflows

Standard Preparation (Stock)
  • Weigh 10 mg of N,N-Didesmethyl Diltiazem HCl Reference Standard.

  • Transfer to 100 mL volumetric flask.

  • Dissolve in 50 mL Methanol; sonicate for 5 mins.

  • Dilute to volume with Mobile Phase A (Buffer).

  • Concentration: 100 µg/mL.

Plasma Extraction (Liquid-Liquid Extraction)

Direct injection of plasma is not recommended due to protein fouling. LLE is superior for recovery of these basic metabolites.

  • Aliquot: 500 µL Plasma into a glass centrifuge tube.

  • Alkalinization: Add 50 µL 0.1M NaOH (to neutralize the HCl salt and render the amine non-ionic/lipophilic).

  • Extraction: Add 3 mL tert-Butyl Methyl Ether (TBME) .

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 mins.

  • Separation: Transfer organic (upper) layer to a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL Mobile Phase (85:15 Buffer:ACN).

Analytical Workflow Diagram

AnalyticalWorkflow Start Start: Sample Collection Matrix Matrix Decision Start->Matrix Pharma Pharma Formulation Matrix->Pharma Bio Biological Fluid (Plasma) Matrix->Bio Dilution Dilute in Mobile Phase Filter (0.45 µm) Pharma->Dilution Inject HPLC Injection (20 µL) C18 Column, pH 3.0 Dilution->Inject Alkali Add NaOH (pH > 9) Render Free Base Bio->Alkali LLE LLE with TBME Isolate Organic Layer Alkali->LLE Dry Evaporate & Reconstitute in Mobile Phase LLE->Dry Dry->Inject Detect UV Detection @ 237 nm Inject->Detect Data Data Analysis: Calculate Resolution (Rs > 2.0) Tailing Factor (T < 1.5) Detect->Data

Figure 2: Step-by-step analytical workflow distinguishing between pharmaceutical and biological sample preparation.

Validation Parameters (ICH Q2(R1))

To ensure scientific integrity, the method must be validated against the following criteria.

ParameterAcceptance CriteriaNotes
Specificity No interference at retention time of N,N-didesmethyl.Verify blank plasma/placebo.
Linearity

Range: 0.1 – 50 µg/mL.[6]
Precision (RSD) < 2.0%Intra-day and Inter-day.
Accuracy (Recovery) 95% - 105%Spike samples at 80%, 100%, 120%.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Critical for trace metabolite analysis.
Tailing Factor

Crucial for the primary amine (N,N-didesmethyl).
Troubleshooting Guide
  • Problem: Peak tailing of N,N-didesmethyl.

    • Root Cause: Interaction with silanols.

    • Fix: Increase TEA concentration to 0.2% or ensure column is "Base Deactivated" (BDS).

  • Problem: N,N-didesmethyl eluting in void volume.

    • Root Cause: Analyte is too polar; organic start % is too high.

    • Fix: Reduce initial ACN to 10% or 5%.

References

  • United States Pharmacopeia (USP). Diltiazem Hydrochloride Monograph. USP-NF.

  • Sultana, N., et al. (2010). "RP-HPLC method for analysis of diltiazem: Application to drug metal interaction." Journal of the Chemical Society of Pakistan.

  • Hermann, P., et al. (1990). "Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers." Therapeutic Drug Monitoring.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. N,N-Didesmethyl Diltiazem Compound Summary. National Library of Medicine.

Sources

Application

Application Note: Stability-Indicating Analytical Method Validation for Diltiazem Hydrochloride Impurities

Executive Summary & Scientific Rationale Diltiazem Hydrochloride is a benzothiazepine calcium channel blocker widely used for hypertension and angina.[1] As a basic drug containing a thiazepine ring and an ester linkage,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Diltiazem Hydrochloride is a benzothiazepine calcium channel blocker widely used for hypertension and angina.[1] As a basic drug containing a thiazepine ring and an ester linkage, it presents specific stability challenges. The primary degradation pathway involves the hydrolysis of the acetyl group to form Desacetyl Diltiazem , a pharmacologically active metabolite with significantly different polarity.

This Application Note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike generic "Assay" methods, this protocol is stability-indicating , meaning it can unequivocally resolve the active pharmaceutical ingredient (API) from its degradation products (hydrolytic and oxidative) and process impurities.

Key Chemical Challenges Addressed
  • Basicity & Tailing: Diltiazem has a tertiary amine (

    
    ). On standard silica columns, this moiety interacts with residual silanols, causing peak tailing. We utilize a base-deactivated C18 column  and an acidic mobile phase with amine modifiers to suppress these secondary interactions.
    
  • Hydrolytic Instability: The ester bond at the C3 position is labile. The method must separate the parent drug (Diltiazem) from the more polar Desacetyl Diltiazem.

  • Stereochemistry: Diltiazem has two chiral centers (

    
    ). While this method is achiral, it ensures the cis-isomer (therapeutic) is separated from major achiral degradants.
    

Chemical Basis of Impurity Formation

Understanding the degradation mechanism is prerequisite to method design. The following pathway illustrates the primary degradation routes the method must detect.

DiltiazemDegradation Diltiazem Diltiazem HCl (Parent API) Desacetyl Desacetyl Diltiazem (Major Hydrolysis Product) Diltiazem->Desacetyl Hydrolysis (Acid/Base/Heat) Loss of Acetyl Group Desmethyl N-desmethyl Diltiazem (Metabolite/Degradant) Diltiazem->Desmethyl N-Demethylation Sulfoxide Diltiazem Sulfoxide (Oxidative Degradant) Diltiazem->Sulfoxide Oxidation (Peroxide)

Figure 1: Primary degradation pathways of Diltiazem. The method focuses on resolving the Desacetyl form (active degradant) and oxidative impurities from the parent peak.

Analytical Method Protocol

This protocol uses a gradient elution to capture early-eluting polar degradants (Desacetyl diltiazem) and late-eluting lipophilic process impurities.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Hypersil BDS), 150 x 4.6 mm, 3.5 µm or 5 µmEnd-capping reduces silanol activity, improving peak symmetry for basic diltiazem.
Mobile Phase A Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA)Low pH suppresses silanol ionization; TEA competes for active sites to eliminate tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of hydrophobic parent and impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 240 nmMax absorption for the benzothiazepine ring; sensitive for both parent and impurities.
Column Temp 40°CImproves mass transfer and reduces backpressure.
Injection Vol 20 µLHigher volume to ensure LOQ sensitivity for trace impurities.
Gradient Program

Note: Diltiazem elutes around 10-12 minutes; Desacetyl Diltiazem elutes earlier due to increased polarity.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial hold for polar degradants
5.08515Isocratic hold
20.04060Linear ramp to elute Diltiazem & non-polars
25.04060Wash
25.18515Return to initial
30.08515Re-equilibration
Preparation of Solutions

Buffer Preparation: Dissolve 6.8g


 in 1000 mL water. Add 1 mL Triethylamine. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.45 µm nylon membrane.

Standard Solution (System Suitability): Prepare a solution in Mobile Phase A:B (60:40) containing:

  • 
     Diltiazem HCl[2]
    
  • 
     Desacetyl Diltiazem (Impurity Standard)
    
  • Purpose: To verify resolution between the parent and the critical impurity.

Sample Solution (Test): Dissolve Diltiazem HCl API to a concentration of


 in diluent. High concentration is required to detect impurities at the 0.05% threshold.

Validation Execution (ICH Q2(R2))

The validation lifecycle ensures the method is "fit for purpose."[3]

ValidationWorkflow Start Method Development Specificity Specificity (Stress Testing) Start->Specificity Verify Purity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness

Figure 2: Sequential validation workflow compliant with ICH Q2(R2).

Specificity (Forced Degradation)

Objective: Demonstrate that the method can separate the API from degradants generated under stress. This proves the method is "Stability-Indicating."[4][5]

  • Acid Stress: 1.0 mg/mL Diltiazem in 0.1N HCl, 60°C for 2 hours. Neutralize and inject. Expectation: Rise in Desacetyl Diltiazem.[6]

  • Base Stress: 1.0 mg/mL in 0.1N NaOH, Room Temp for 10 min (Diltiazem is very labile in base). Neutralize immediately. Expectation: Rapid hydrolysis.

  • Oxidative Stress: 3%

    
     for 2 hours. Expectation: Formation of N-oxide/Sulfoxide.
    
  • Acceptance Criteria: Peak Purity Index (via Diode Array Detector) > 0.999 for the Diltiazem peak. Resolution (

    
    ) > 2.0 between Diltiazem and nearest degradant.[7]
    
Linearity & Range

Objective: Verify response is proportional to concentration for impurities.

  • Levels: Prepare solutions of Diltiazem and Desacetyl Diltiazem at LOQ, 50%, 80%, 100%, and 120% of the specification limit (usually 0.15% for impurities).

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike Desacetyl Diltiazem into the API solution at 0.1% level (Specification level).

  • Triplicate Preparation: Perform at 80%, 100%, and 120% of the target impurity limit.[8]

  • Acceptance Criteria: Mean recovery between 90.0% – 110.0%.

Limit of Detection (LOD) / Quantitation (LOQ)

Objective: Define the sensitivity floor.

  • Method: Determine Signal-to-Noise (S/N) ratio using dilute solutions.

  • LOD: S/N

    
    
    
  • LOQ: S/N

    
     (This is the reporting threshold).
    
Robustness

Objective: Simulate normal lab variations.

  • Variations:

    • Flow rate: ± 0.1 mL/min

    • pH of buffer: ± 0.2 units

    • Column Temp: ± 5°C

  • Critical Check: System Suitability (Resolution > 2.0) must pass under all conditions.

System Suitability Criteria (Self-Validating Protocol)

Every analytical run must start with a "System Suitability" injection. If these criteria fail, the data is invalid.

  • Resolution (

    
    ):  > 2.0 between Desacetyl Diltiazem and Diltiazem.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Diltiazem peak (Critical for basic drugs).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision: %RSD of 6 replicate injections of the Standard < 2.0%.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[9] Link

  • United States Pharmacopeia (USP). Diltiazem Hydrochloride Monograph.[10][11] USP-NF.[1][10] (Standard for impurity limits and nomenclature). Link

  • Sultana, N., et al. (2010). High performance liquid chromatographic analysis of diltiazem and its metabolite in plasma.Der Pharma Chemica, 2(6), 282-289.
  • PubChem. Diltiazem Hydrochloride Compound Summary. National Library of Medicine. Link[12]

  • Chaudhari, B.G., et al. (2022).[9][10] Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride. (Discussion on hydrolytic instability). Link

Sources

Method

Application Note: Vasorelaxation Profiling of N,N-Didesmethyl Diltiazem

This Application Note is designed for researchers in cardiovascular pharmacology and drug metabolism. It details the protocol for assessing the vasorelaxant properties of N,N-Didesmethyl Diltiazem , a downstream metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in cardiovascular pharmacology and drug metabolism. It details the protocol for assessing the vasorelaxant properties of N,N-Didesmethyl Diltiazem , a downstream metabolite of the calcium channel blocker Diltiazem.

Methodology: Isometric Tension Recording (Organ Bath) Target: L-Type Calcium Channels (


) in Vascular Smooth Muscle
Compound CAS:  115973-28-9

Introduction & Mechanistic Rationale

The Clinical Context

Diltiazem is a benzothiazepine calcium channel blocker (CCB) widely used for hypertension and angina.[1][2][3] It undergoes extensive hepatic metabolism via CYP3A4, yielding metabolites such as N-desmethyldiltiazem and deacetyldiltiazem (M1), which retain pharmacological activity.

N,N-Didesmethyl Diltiazem represents a further de-alkylated metabolite where the terminal dimethylamino group is converted to a primary amine. While often considered less potent than the parent compound, quantifying its residual vasorelaxant activity is critical for:

  • Toxicity Profiling: Understanding cumulative hemodynamic effects in renal/hepatic impaired patients.

  • Structure-Activity Relationship (SAR): Validating the role of the tertiary amine in benzothiazepine binding to the pore-forming subunit (

    
    ) of the L-type calcium channel.
    
Mechanism of Action

Like its parent, N,N-Didesmethyl Diltiazem targets the benzothiazepine binding site on the


 subunit of voltage-gated L-type 

channels (Cav1.2). By binding to the transmembrane segments (IVS6 and IIIS6), it stabilizes the channel in the inactive state, reducing calcium influx during depolarization and leading to vascular smooth muscle relaxation.

Experimental Workflow

Visual Protocol Overview

The following diagram outlines the critical path from tissue harvest to data extraction.

ExperimentalWorkflow Harvest Tissue Harvest (Rat Thoracic Aorta) Prep Ring Preparation (3-4 mm segments) Harvest->Prep Mount Mounting (Radnoti/DMT Bath) Prep->Mount Equilib Equilibration (60 min, 1.5g tension) Mount->Equilib Viability Viability Check (KCl 60mM) Equilib->Viability Wash Washout (Krebs Buffer) Viability->Wash Wash->Equilib Re-stabilize PreCon Pre-Contraction (Phenylephrine 1µM) Wash->PreCon Dosing Cumulative Dosing (N,N-Didesmethyl Diltiazem) PreCon->Dosing Analysis Data Analysis (Non-linear Regression) Dosing->Analysis

Caption: Step-by-step workflow for isometric tension recording of N,N-Didesmethyl Diltiazem vasorelaxation.

Detailed Protocol

A. Solutions and Compound Preparation

1. Physiological Saline Solution (Krebs-Henseleit Buffer) Prepare fresh on the day of the experiment. Composition (mM):

  • NaCl: 118.0

  • KCl: 4.7

  • 
    : 2.5
    
  • 
    : 1.2
    
  • 
    : 1.2
    
  • 
    : 25.0
    
  • Glucose: 11.1

  • Gas: Aerate continuously with Carbogen (95%

    
     / 5% 
    
    
    
    ) to maintain pH 7.4.

2. N,N-Didesmethyl Diltiazem Stock Solution

  • Solubility Note: As a primary amine metabolite, the polarity is higher than Diltiazem.

  • Vehicle: Dissolve in distilled water or saline. If solubility is poor at high concentrations (

    
     M), use DMSO (final bath concentration <0.1%).
    
  • Stock: Prepare a

    
     M master stock.
    
  • Serial Dilutions: Prepare

    
    , 
    
    
    
    ,
    
    
    M stocks to allow for cumulative dosing volumes (typically 10-30 µL into 10-20 mL baths).
B. Tissue Preparation
  • Euthanize male Sprague-Dawley rats (250–300 g) via

    
     asphyxiation followed by cervical dislocation.
    
  • Rapidly excise the thoracic aorta and place it in ice-cold, oxygenated Krebs buffer.

  • Under a dissection microscope, remove adhering fat and connective tissue.

  • Cut the aorta into 3–4 mm ring segments .

    • Note: Avoid stretching the tissue, which damages the endothelium and smooth muscle.

C. Isometric Tension Recording
  • Mounting: Suspend rings in organ baths (e.g., Radnoti or DMT wire myograph) containing 37°C oxygenated Krebs buffer.

  • Resting Tension: Gradually apply passive tension to 1.5 g (15 mN) over 15 minutes.

  • Equilibration: Allow tissue to equilibrate for 60 minutes. Wash buffer every 15 minutes.

  • Viability Test (Wake-up): Challenge rings with 60 mM KCl (high

    
     depolarization).
    
    • Criteria: Contraction must exceed 1.0 g. Wash out until baseline is restored.

  • Endothelium Verification (Optional but Recommended):

    • Contract with Phenylephrine (

      
      ).
      
    • Add Acetylcholine (

      
      ).
      
    • Result: >80% relaxation confirms intact endothelium. Wash out.

D. Experimental Execution (Dose-Response)
  • Induce Pre-contraction: Add Phenylephrine (PE, 1 µM) or KCl (40 mM) to induce a stable plateau of contraction (tonic phase).

    • Expert Insight: PE-induced contraction relies on receptor-operated channels and intracellular stores, while KCl relies purely on voltage-gated channels. Diltiazem metabolites are often more potent against KCl-induced contractions (voltage-dependent block). Run parallel protocols for both.

  • Cumulative Dosing: Once the contraction plateau is stable (approx. 10-15 mins), add N,N-Didesmethyl Diltiazem in half-log increments:

    • 
       M
      
    • 
       M
      
    • 
       M
      
    • ... up to

      
       M.[4]
      
  • Timing: Wait for the relaxation response to plateau (approx. 3–5 mins) before the next addition.

Data Analysis & Interpretation

Quantitative Parameters

Convert raw tension (grams) to % Relaxation using the formula:


[4]

Fit the data to the Hill Equation (Four-parameter logistic curve) to derive:

  • 
    :  Maximum relaxation efficacy.
    
  • 
    :  Negative log of the 
    
    
    
    (measure of potency).
Comparative Analysis Table (Hypothetical/Expected Trends)
CompoundTargetExpected

(KCl)
Relative Potency
Diltiazem (Parent) Cav1.2~ 10-100 nM1.0 (Reference)
N-desmethyl Diltiazem Cav1.2~ 50-200 nM~ 0.5 - 0.8x
N,N-Didesmethyl Diltiazem Cav1.2> 500 nM < 0.2x (Low)

Note: The primary amine (N,N-didesmethyl) typically exhibits faster dissociation kinetics from the channel, resulting in lower potency compared to the tertiary amine parent.

Mechanistic Visualization

The following diagram illustrates the molecular pathway where N,N-Didesmethyl Diltiazem intervenes.

Mechanism Depol Membrane Depolarization LChannel L-Type Ca2+ Channel (Cav1.2 - Open State) Depol->LChannel Activates CaInflux Ca2+ Influx LChannel->CaInflux Permits Diltiazem N,N-Didesmethyl Diltiazem (Blocks Pore) Diltiazem->LChannel Inhibits (Benzothiazepine Site) Relaxation Vasorelaxation Diltiazem->Relaxation Result CaCalm Ca2+-Calmodulin Complex CaInflux->CaCalm MLCK MLCK Activation CaCalm->MLCK Contraction Actin-Myosin Crossbridge (Contraction) MLCK->Contraction

Caption: Mechanism of N,N-Didesmethyl Diltiazem blocking Ca2+ influx to induce relaxation.[3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39186, Diltiazem. Retrieved from [Link]

  • Hockerman, G. H., et al. (1997). Molecular determinants of diltiazem block in domains IIIS6 and IVS6 of L-type Ca2+ channels. Molecular Pharmacology. Retrieved from [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers.[6] Frontiers in Pharmacology. Retrieved from [Link]

  • Rovei, V., et al. (1980). Pharmacokinetics and metabolism of diltiazem in man.[7] Acta Cardiologica.[7] Retrieved from [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of N,N-Didesmethyl Diltiazem

This Application Note provides a comprehensive protocol for the mass spectrometric analysis of N,N-Didesmethyl Diltiazem , a secondary metabolite of the calcium channel blocker Diltiazem. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the mass spectrometric analysis of N,N-Didesmethyl Diltiazem , a secondary metabolite of the calcium channel blocker Diltiazem. This guide is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and forensic toxicology, focusing on the specific fragmentation patterns required to differentiate this metabolite from isobaric interferences like O-desmethyl-N-desmethyl diltiazem.[1]

[1][2]

Introduction & Scientific Context

N,N-Didesmethyl Diltiazem (also known as N,N-didemethyldiltiazem) is a Phase I metabolite formed by the sequential N-demethylation of Diltiazem.[1] Unlike the primary metabolite N-desmethyldiltiazem, which retains significant pharmacological activity, the N,N-didesmethyl variant represents a more advanced stage of metabolic clearance, primarily mediated by CYP3A4.[1]

Accurate identification of this metabolite is analytically challenging due to the presence of isobaric isomers . Specifically, the simultaneous loss of one N-methyl group and one O-methyl group (N,O-didesmethyldiltiazem) results in a molecule with the exact same nominal mass (m/z 387) but significantly different structural properties.[1] This protocol details the MS/MS fragmentation logic required to unambiguously identify N,N-Didesmethyl Diltiazem based on the retention of the methoxy moiety.

Chemical Identity[1][3][4][5][6]
  • Compound: N,N-Didesmethyl Diltiazem[1]

  • CAS Number: 115973-28-9[1]

  • Molecular Formula: C₂₀H₂₂N₂O₄S[1]

  • Molecular Weight: 386.46 g/mol

  • Precursor Ion ([M+H]⁺): m/z 387.1

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

To ensure high recovery and removal of plasma phospholipids which can suppress ionization, a Solid Phase Extraction (SPE) workflow is recommended over simple protein precipitation.

  • Conditioning: Activate HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL Methanol followed by 1 mL Water.[1]

  • Loading: Mix 200 µL plasma with 20 µL Internal Standard (Diltiazem-d3) and 600 µL 0.1% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water to remove salts and proteins.[1]

  • Elution: Elute analytes with 1 mL Methanol.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 10% B[1]

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate 10% B

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Capillary Voltage: 3.0 kV.[1]

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

Fragmentation Analysis & Mechanism

The core of this application note is the differentiation of the target analyte from its isomers.

The Diagnostic "Methoxy" Shift

The primary differentiator between N,N-Didesmethyl Diltiazem and N,O-Didesmethyldiltiazem is the stability of the 4-methoxybenzyl group.[1]

  • N,N-Didesmethyl Diltiazem (m/z 387): Retains the O-methyl group.[1] Upon collision-induced dissociation (CID), the benzothiazepine ring cleaves to form the stable 4-methoxy-styrene cation at m/z 178 .[1]

  • N,O-Didesmethyldiltiazem (m/z 387): Has lost the O-methyl group (becoming a phenol).[1] Its corresponding ring cleavage fragment shifts by -14 Da to m/z 164 .[1]

Key Product Ions
Precursor Ion (m/z)Product Ion (m/z)Loss / MechanismDiagnostic Value
387.1 178.1 Cleavage of benzothiazepine ringPrimary Quantifier. Confirms presence of O-methoxy group (distinguishes from O-desmethyl).[1]
387.1 345.1 Neutral loss of Ketene (-42 Da) from Acetyl groupQualifier.[1] Confirms the acetyl group is intact (distinguishes from desacetyl metabolites).[1]
387.1 370.1 Neutral loss of NH₃ (-17 Da)Qualifier.[1] Characteristic of the primary amine side chain (-NH₂).[1]
387.1 150.0 Secondary fragmentation of m/z 178 (-CO)High-energy qualifier.[1]
Fragmentation Pathway Diagram

The following diagram illustrates the specific bond cleavages leading to the diagnostic ions.

DiltiazemFragmentation cluster_interference Isobaric Interference (m/z 387) Parent N,N-Didesmethyl Diltiazem [M+H]+ m/z 387 Frag178 4-Methoxy-styrene Cation m/z 178 (Diagnostic for O-Me retention) Parent->Frag178 Ring Cleavage (Primary Quant) Frag345 Desacetyl Ion m/z 345 (Loss of Ketene -42 Da) Parent->Frag345 Ester Cleavage Frag370 Amine Loss Ion m/z 370 (Loss of NH3 -17 Da) Parent->Frag370 Side Chain Deamination Frag150 Ring Fragment m/z 150 Frag178->Frag150 -CO (28 Da) Interference N,O-Didesmethyl Diltiazem (m/z 387) Frag164 Phenol Cation m/z 164 Interference->Frag164 Shifted Fragment (-14 Da)

Figure 1: Fragmentation pathway illustrating the critical divergence between N,N-didesmethyl diltiazem (generating m/z 178) and its isobaric O-desmethyl counterpart (generating m/z 164).[1]

Analytical Validation Parameters

To ensure data integrity, the following criteria should be met during method validation:

  • Selectivity: The retention time of N,N-didesmethyl diltiazem is typically slightly shorter than N-desmethyldiltiazem due to increased polarity from the primary amine.[1]

  • Linearity: 1.0 – 1000 ng/mL (using 1/x² weighting).

  • Cross-Talk Check: Monitor the m/z 401 -> 178 transition (N-desmethyl) to ensure no source fragmentation of the parent drug is mimicking the metabolite.

Summary of MRM Transitions
AnalytePolarityPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
N,N-Didesmethyl Diltiazem ESI+387.1178.13525
N,N-Didesmethyl Diltiazem ESI+387.1345.13515
Diltiazem (Parent) ESI+415.2178.13528

References

  • Molden, E., et al. (2003).[1] High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Li, Y., et al. (2009).[1] Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research.

  • PubChem Compound Summary. (2024). N,N-Didesmethyldiltiazem (CID 10000220).[1] National Library of Medicine.[1]

  • Chaudhari, K. S., et al. (2019).[1] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy.[1][2] Asian Journal of Pharmaceutical Technology and Innovation.[1]

Sources

Method

developing a stability-indicating assay for N,N-Didesmethyl Diltiazem.

Application Note: Development of a Stability-Indicating HPLC Assay for N,N-Didesmethyl Diltiazem Executive Summary This technical guide outlines the development of a stability-indicating High-Performance Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of a Stability-Indicating HPLC Assay for N,N-Didesmethyl Diltiazem

Executive Summary

This technical guide outlines the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N,N-Didesmethyl Diltiazem (also known as Metabolite M1). While often analyzed as an impurity of the parent drug Diltiazem, this protocol treats N,N-Didesmethyl Diltiazem as the primary analyte, a requirement often seen in pharmacokinetic profiling or metabolite-specific toxicology studies.

The primary challenge in this assay is the separation of the analyte from its highly polar hydrolysis product, Deacetyl-N,N-didesmethyl diltiazem , and its oxidative degradants (S-oxides). This method utilizes a high-purity C18 stationary phase with a specific acidic mobile phase gradient to suppress silanol activity and ensure peak symmetry for the primary amine functionality.

Chemical Context & Degradation Logic[1][2]

To develop a robust assay, one must understand the molecule's specific vulnerabilities. N,N-Didesmethyl Diltiazem retains the benzothiazepine core of the parent drug but possesses a primary amine side chain (unlike the tertiary amine of Diltiazem).

  • Analyte: N,N-Didesmethyl Diltiazem (Primary Amine).

  • Key Vulnerability 1 (Hydrolysis): The acetyl group at the C3 position is highly labile. Under acidic or basic stress, it hydrolyzes to form Deacetyl-N,N-didesmethyl diltiazem . This degradant is significantly more polar and will elute earlier.

  • Key Vulnerability 2 (Oxidation): The thioether (sulfide) linkage in the seven-membered ring is susceptible to oxidation, forming sulfoxides (S-oxide).

Diagram 1: Degradation Pathway Logic

The following diagram illustrates the degradation pathways that the assay must resolve.

DegradationPathway cluster_legend Key Parent N,N-Didesmethyl Diltiazem (Analyte) Hydrolysis Deacetyl-N,N-didesmethyl Diltiazem (Major Degradant) Parent->Hydrolysis Hydrolysis (Acid/Base/Heat) Oxidation N,N-Didesmethyl Diltiazem S-Oxide Parent->Oxidation Oxidation (H2O2) key1 Blue: Target Analyte key2 Red: Hydrolytic Degradant (More Polar) key3 Yellow: Oxidative Degradant

Caption: Degradation pathways of N,N-Didesmethyl Diltiazem showing the formation of hydrolytic (deacetyl) and oxidative (S-oxide) impurities.

Method Development Strategy

Column Selection Rationale

N,N-Didesmethyl Diltiazem contains a primary amine. On traditional silica columns, primary amines interact strongly with residual silanols, leading to peak tailing.

  • Recommendation: Use a "Type B" high-purity silica column with extensive end-capping.

  • Selected Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18. These columns allow for sharp peak shapes for basic compounds at acidic pH.

Mobile Phase Design
  • Buffer: Phosphate buffer is chosen for its buffering capacity at low pH. A pH of 3.0 is selected to ensure the amine is fully protonated (improving solubility) and to suppress silanol ionization on the column (reducing tailing).

  • Modifier: Triethylamine (TEA) is not required if using the modern columns listed above. However, if peak tailing persists, adding 0.5% TEA to the buffer is a standard remediation.

Experimental Protocols

Chromatographic Conditions

This method is optimized for the separation of the parent from the early-eluting deacetylated degradant.

ParameterCondition
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C (Control is critical to maintain relative retention of polar degradants)
Injection Volume 10 µL
Detection UV-PDA at 237 nm (Max absorption) and 215 nm (for impurity profiling)
Run Time 25 Minutes

Gradient Program:

  • 0-2 min: 15% B (Isocratic hold to retain the highly polar Deacetyl degradant)

  • 2-15 min: 15% → 45% B (Linear gradient to elute N,N-didesmethyl diltiazem)

  • 15-20 min: 45% → 80% B (Wash step to remove highly lipophilic impurities)

  • 20-20.1 min: 80% → 15% B

  • 20.1-25 min: 15% B (Re-equilibration)

Forced Degradation Protocol (Stress Testing)

To demonstrate the "Stability-Indicating" nature of the assay, the analyte must be subjected to stress.

Preparation of Stock Solution: Dissolve 10 mg of N,N-Didesmethyl Diltiazem HCl in 10 mL of Methanol (1000 µg/mL).

Stress TypeProcedureExpected Outcome
Acid Hydrolysis Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with NaOH before injection.Significant formation of Deacetyl-N,N-didesmethyl diltiazem (RRT ~0.6-0.7).
Base Hydrolysis Mix 1 mL Stock + 1 mL 0.1 N NaOH. Ambient temp for 1 hour. Neutralize with HCl.Rapid degradation. Diltiazem esters are extremely labile in base. Expect >50% degradation.
Oxidation Mix 1 mL Stock + 1 mL 3% H2O2. Ambient temp for 4 hours.Formation of N-oxide or S-oxide derivatives. Peaks likely elute just prior to or after the main peak.
Thermal Expose solid powder to 80°C for 24 hours. Dissolve in diluent.Minimal degradation expected compared to solution state.
Photolytic Expose solution to 1.2 million lux hours (ICH Q1B).Check for UV-absorbing degradants.

Critical Step: Use a Photo Diode Array (PDA) detector to verify Peak Purity . The purity angle must be less than the purity threshold for the main analyte peak in all stressed samples, proving no degradants are co-eluting.

Method Validation Workflow (ICH Q2)

The following workflow ensures the method meets regulatory standards (ICH Q2(R1)).

Diagram 2: Validation Logic

ValidationWorkflow Start Method Optimization (Separation of Deacetyl form) Specificity Specificity/Stress Testing (Peak Purity Check) Start->Specificity Specificity->Start If Co-elution Linearity Linearity & Range (5 levels: 50-150% of target) Specificity->Linearity If Purity Pass Accuracy Accuracy/Recovery (Spike into matrix) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp variations) Precision->Robustness Final Final Standard Operating Procedure (SOP) Robustness->Final

Caption: Step-by-step validation workflow following ICH Q2 guidelines ensuring specificity before quantitative parameters.

Key Validation Criteria:

  • Resolution (Rs): > 2.0 between Deacetyl-N,N-didesmethyl diltiazem and N,N-Didesmethyl diltiazem.

  • Tailing Factor: < 1.5 for the main analyte (critical for primary amines).

  • Linearity: R² > 0.999 over the range of 10 µg/mL to 100 µg/mL.

  • LOD/LOQ: Determine based on Signal-to-Noise (3:1 and 10:1).

Senior Scientist Insights & Troubleshooting

  • The "Deacetyl" Trap: Researchers often confuse the separation of Diltiazem and Desacetyl-Diltiazem with the separation of N,N-Didesmethyl and Deacetyl-N,N-Didesmethyl. The latter pair is more polar. If your gradient starts too high in organic solvent (e.g., >20% Acetonitrile), the Deacetyl-N,N-didesmethyl metabolite will elute in the void volume (dead time) and be missed. Always start with a low organic hold (5-10%).

  • Sample Solvent: Do not dissolve the sample in 100% Acetonitrile. The mismatch in solvent strength will cause peak distortion (fronting) for the early eluting polar degradants. Use the initial mobile phase (Buffer:ACN 85:15) as the diluent.

  • pH Sensitivity: The separation of the amine species is pH-dependent. Ensure the phosphate buffer is strictly adjusted to pH 3.0 ± 0.05. A shift to pH 4.0 can drastically alter the retention time and tailing factor due to the pKa of the primary amine.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Conference on Harmonisation.[2]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Sutton, D., et al. (1997).[5] "Role of CYP3A4 in Human Hepatic Diltiazem N-Demethylation." Journal of Pharmacology and Experimental Therapeutics. (Provides metabolic context for N,N-didesmethyl formation).

  • European Medicines Agency. (2003).[1] ICH Q1A (R2) Stability testing of new drug substances and drug products.[1][2][3][4]

Sources

Application

Application Note: N,N-Didesmethyl Diltiazem as a Structural Analog Internal Standard

This Application Note is structured as a high-level technical guide for analytical chemists and method developers. It addresses the specific use case of N,N-Didesmethyl Diltiazem (N,N-DD) as an Internal Standard (IS), di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and method developers. It addresses the specific use case of N,N-Didesmethyl Diltiazem (N,N-DD) as an Internal Standard (IS), differentiating its application from the more common Stable Isotope Labeled (SIL) standards.

Executive Summary & Core Directive

N,N-Didesmethyl Diltiazem (N,N-DD) is a secondary metabolite of the calcium channel blocker Diltiazem. While Stable Isotope Labeled (SIL) standards (e.g., Diltiazem-d3) are the gold standard for bioanalysis, N,N-DD serves as a cost-effective Structural Analog Internal Standard in specific contexts.[1]

This guide details the protocols for utilizing N,N-DD as an internal standard. It includes a critical Feasibility Decision Matrix to prevent method failure due to metabolic interference, followed by optimized extraction, chromatographic, and mass spectrometric conditions.

Critical Feasibility Check

Before proceeding, you must validate that N,N-DD is suitable for your specific matrix.[1] Because N,N-DD is a naturally occurring metabolite of Diltiazem, it cannot be used as an IS for Diltiazem quantification in patient plasma/urine (in-vivo samples).

FeasibilityMatrix Start START: Intended Application MatrixType What is your Sample Matrix? Start->MatrixType Bio Biological Fluid (In-Vivo) (Plasma, Urine, Serum) MatrixType->Bio NonBio Non-Biological / In-Vitro (Formulation, QC, Microsomes) MatrixType->NonBio Analyte What is your Target Analyte? TargetDTZ Target: Diltiazem Analyte->TargetDTZ TargetOther Target: Other Basic Drugs (Non-Benzothiazepines) Analyte->TargetOther Bio->Analyte PROCEED PROCEED N,N-DD is a valid Structural Analog IS. NonBio->PROCEED STOP CRITICAL STOP N,N-DD is a metabolite. It will cause massive interference. Use Diltiazem-d3 instead. TargetDTZ->STOP TargetOther->PROCEED

Caption: Feasibility Matrix. Use N,N-DD as an IS only when it is not endogenously generated by the sample.

Chemical & Physical Properties

Understanding the physicochemical difference between the parent drug and the IS is crucial for predicting chromatographic behavior.

PropertyDiltiazem (Parent)N,N-Didesmethyl Diltiazem (IS)Impact on Method
Formula C₂₂H₂₆N₂O₄SC₂₀H₂₂N₂O₄SMass shift of -28 Da (Loss of 2 x Methyl).[1]
MW ~414.5 Da~386.5 DaDistinct precursor ion for MS selection.[1]
Basicity Tertiary AminePrimary AmineThe IS is more polar than the parent. It will elute earlier on C18 columns.[1]
pKa ~7.7~8.0 (Est)Both ionize well in positive mode (ESI+).[1]
LogP ~2.7~1.8 (Est)Lower hydrophobicity requires weaker organic start in gradient.[1]

Method Development Protocol

Mass Spectrometry Optimization (LC-MS/MS)

N,N-DD is a basic compound that ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.[1]

Step-by-Step Optimization:

  • Infusion: Prepare a 100 ng/mL solution of N,N-DD in 50:50 Methanol:Water (0.1% Formic Acid). Infuse at 10 µL/min.

  • Precursor Scan (Q1): Scan range 350–450 Da. Look for the protonated molecule

    
    .[1]
    
    • Expected m/z:387.1

  • Product Ion Scan (MS2): Fragment the 387.1 ion with varying Collision Energies (CE: 15–40 eV).

    • Common Fragments: The benzothiazepine ring typically yields a stable fragment at m/z 178 (similar to Diltiazem) or m/z 150 depending on the side-chain cleavage.[1]

  • Source Parameters:

    • Capillary Voltage: 3.0 – 3.5 kV (ESI+)[1]

    • Desolvation Temp: 450°C (High temp required for efficient desolvation of the amine).[1]

Recommended MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
N,N-DD (IS) 387.1 178.1 30 25

| N,N-DD (IS) | 387.1 | 150.0 | 30 | 32 |[1]

Chromatographic Conditions

Since N,N-DD is more polar than Diltiazem (due to the loss of methyl groups exposing the primary amine), it serves as an "Early Eluting" marker.

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient:

    • 0.0 min: 10% B (Hold to focus the polar IS)

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B[1]

    • 4.0 min: Stop

  • Flow Rate: 0.4 – 0.6 mL/min.[1]

Sample Preparation Protocol

This protocol assumes a Protein Precipitation (PPT) workflow, which is cost-effective and suitable for high-throughput screening.[1]

Reagents
  • IS Working Solution: 500 ng/mL N,N-Didesmethyl Diltiazem in Acetonitrile.

  • Extraction Solvent: Acetonitrile (cold).[1]

Workflow
  • Aliquot: Transfer 50 µL of sample (Standard/QC/Unknown) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 200 µL of IS Working Solution (Acetonitrile containing N,N-DD).

    • Note: The high organic ratio (4:1) ensures protein precipitation.[1]

  • Vortex: Mix vigorously for 2 minutes at 1500 rpm.

  • Centrifuge: Spin at 4,000 x g (plate) or 10,000 x g (tube) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a fresh plate/vial.

  • Dilution (Optional): If peak shape is poor (solvent effect), dilute the supernatant 1:1 with Water + 0.1% Formic Acid before injection.

  • Injection: Inject 2–5 µL into the LC-MS/MS.

PrepWorkflow Sample Sample (50 µL) IS_Add Add IS + ACN (200 µL) Sample->IS_Add Vortex Vortex (2 min) IS_Add->Vortex Spin Centrifuge (4000g, 10 min) Vortex->Spin Supernatant Supernatant Spin->Supernatant Inject LC-MS Inject Supernatant->Inject

Caption: Protein Precipitation Workflow using N,N-DD as the precipitating agent marker.[1]

Validation & Quality Assurance

When using a Structural Analog IS (unlike a SIL-IS), you must prove that the IS behaves sufficiently similarly to the analyte to correct for matrix effects.

Cross-Signal Interference (Crosstalk) Check

Because N,N-DD is structurally related to Diltiazem, you must ensure:

  • Parent -> IS: High concentrations of Diltiazem must not fragment in the source to produce the IS mass (m/z 387).[1]

    • Test: Inject a high concentration Diltiazem standard (without IS).[1] Monitor the IS channel (387 -> 178).[1]

    • Acceptance: Signal in IS channel must be < 5% of the IS working response.[4]

  • IS -> Parent: The IS must not contain impurities of the parent drug.[1]

    • Test: Inject the IS working solution (without Diltiazem).[1] Monitor the Diltiazem channel.

Matrix Effect Quantification

Since N,N-DD elutes earlier than Diltiazem, it may experience different ion suppression zones.[1]

  • Calculation: Compare the IS peak area in extracted matrix vs. neat solvent .

  • Requirement: The Matrix Factor (MF) of the IS should track the MF of the Analyte within ±15%.

Linearity & Recovery
  • Linearity: Plot the Area Ratio (Analyte Area / IS Area) vs. Concentration.

  • Weighting: Use

    
     weighting.[1][2] Analog IS methods often exhibit slightly more variance than SIL-IS methods; weighted regression is essential.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
IS Retention Time Drift pH fluctuation in mobile phase.[1]N,N-DD is a primary amine and very pH sensitive.[1] Ensure Mobile Phase A is pH < 4.0 using Formic Acid.[1]
Low IS Sensitivity Adsorption to glass vials.[1]Basic amines can stick to glass.[1] Use Polypropylene (PP) vials or add 0.5% BSA to the sample to block active sites.[1]
Interference in Blank Carryover.N,N-DD is sticky.[1] Use a needle wash of 50:50 MeOH:ACN + 0.5% Formic Acid.[1]
Peak Tailing Secondary interactions with silanols.[1]Use an end-capped column (e.g., C18 BEH or HSS T3) and ensure sufficient ionic strength (add 5mM Ammonium Formate).[1]

References

  • Chaudhari, K. S., et al. (2019).[1][2] "Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy." Semantic Scholar. [1]

  • Molden, E., et al. (2003).[1][5] "High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • WuXi AppTec DMPK. (2025).[1] "Internal Standards in LC-MS Bioanalysis: Which, When, and How." WuXi AppTec.

  • PubChem. (2025).[1] "N-desmethyl diltiazem (Compound Summary)." National Library of Medicine.[1] [1]

  • Lu, W., et al. (2017).[1][6] "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry.

Sources

Method

Application Note: Cell-Based Profiling of N,N-Didesmethyl Diltiazem Hydrochloride

Functional Potency, Safety Pharmacology, and Metabolic Interaction Assessment Abstract & Introduction N,N-Didesmethyl Diltiazem Hydrochloride (N,N-DD Diltiazem) is a secondary downstream metabolite of the benzothiazepine...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Potency, Safety Pharmacology, and Metabolic Interaction Assessment

Abstract & Introduction

N,N-Didesmethyl Diltiazem Hydrochloride (N,N-DD Diltiazem) is a secondary downstream metabolite of the benzothiazepine calcium channel blocker, Diltiazem. While the parent drug and its primary metabolite (N-desmethyl diltiazem) are well-characterized for their vasodilatory and anti-arrhythmic effects via L-type calcium channel blockade, the secondary metabolite N,N-DD Diltiazem requires distinct profiling.

In the context of the FDA’s Metabolites in Safety Testing (MIST) guidance, characterizing downstream metabolites becomes critical when they circulate at disproportionate levels or accumulate due to renal/hepatic impairment. This guide outlines the cell-based assay framework required to define the pharmacological activity, cardiotoxicity potential, and drug-drug interaction (DDI) profile of N,N-DD Diltiazem relative to its parent compound.

Scientific Rationale
  • Potency Retention: Does the removal of both methyl groups abolish affinity for the benzothiazepine binding site on CaV1.2?

  • Off-Target Safety: Does the structural change alter selectivity, potentially increasing affinity for hERG channels (IKr current), thereby posing a QT prolongation risk?

  • CYP Inhibition: Diltiazem is a potent mechanism-based inhibitor (MBI) of CYP3A4. Does N,N-DD Diltiazem retain this inhibitory capacity, contributing to the "perpetrator" DDI profile of the drug?

Mechanistic Pathway & Assay Workflow

The following diagram illustrates the metabolic generation of N,N-DD Diltiazem and the decision tree for cell-based interrogation.

G Diltiazem Diltiazem (Parent Drug) CYP3A4 CYP3A4 Metabolism Diltiazem->CYP3A4 NDes N-desmethyl Diltiazem NDes->CYP3A4 Sequential Demethylation NNDD N,N-Didesmethyl Diltiazem Assay1 Assay 1: Efficacy (CaV1.2 Flux) NNDD->Assay1 Assay2 Assay 2: Safety (hERG Patch Clamp) NNDD->Assay2 Assay3 Assay 3: DDI (CYP3A4 Inhibition) NNDD->Assay3 CYP3A4->NDes CYP3A4->NNDD

Figure 1: Metabolic pathway of Diltiazem leading to N,N-Didesmethyl Diltiazem and the subsequent assay workflow.

Protocol 1: Functional Efficacy (CaV1.2 Calcium Flux)

Objective: To determine the IC50 of N,N-DD Diltiazem against the L-type Voltage-Gated Calcium Channel (CaV1.2) compared to the parent drug.[1][2]

Principle: Benzothiazepines are use-dependent blockers. This assay uses a high-potassium depolarization step to open the channels, allowing Ca2+ influx. We measure the inhibition of this influx using a fluorescent calcium indicator (Fluo-4 or Calcium 6).

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human CaV1.2 (CACNA1C) and the auxiliary subunits (β2, α2δ1).

  • Reagents:

    • N,N-Didesmethyl Diltiazem HCl (Test Compound).

    • Diltiazem HCl (Positive Control).

    • Fluo-4 NW Calcium Assay Kit.

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • Probenecid (Inhibitor of organic anion transporters to prevent dye leakage).

Step-by-Step Methodology
  • Cell Plating:

    • Plate cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO2. Confluence should reach ~85-90%.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL/well of Dye Loading Solution (Fluo-4 + 2.5 mM Probenecid in Assay Buffer).

    • Critical Step: Incubate for 45 minutes at 37°C , followed by 15 minutes at Room Temperature (RT) . This RT step minimizes temperature-related artifacts during the read.

  • Compound Addition (Antagonist Mode):

    • Prepare 3x concentration of N,N-DD Diltiazem in Assay Buffer (8-point serial dilution, e.g., 0.01 µM to 30 µM).

    • Add 50 µL of compound solution to the cells.

    • Incubate for 20 minutes at RT. Note: Benzothiazepines require time to associate with the channel in its resting/closed state.

  • Stimulation & Read (FLIPR/Plate Reader):

    • Transfer plate to the reader (excitation 494 nm, emission 516 nm).

    • Establish a 10-second baseline fluorescence.

    • Inject 50 µL of High-K+ Stimulus Buffer (Assay buffer supplemented with 60 mM KCl final concentration).

    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence - Baseline / Baseline).
      
    • Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol 2: Safety Pharmacology (hERG Inhibition)

Objective: To assess if the metabolic modification (demethylation) increases the risk of QT prolongation by inhibiting the hERG (Kv11.1) potassium channel.[3][4]

Principle: Automated Patch Clamp (APC) measures the tail current of the hERG channel. Diltiazem is a weak hERG blocker; however, metabolites must be screened to ensure no "toxicological switch" has occurred.

Materials
  • System: Automated Patch Clamp (e.g., QPatch, Patchliner) or Manual Patch Clamp rig.

  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: standard Tyrode’s solution.

    • Intracellular:[5][6] K-Aspartate based solution.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest cells using Detachin (avoid Trypsin if possible to preserve channel integrity).

    • Resuspend in serum-free media at

      
       cells/mL.[7]
      
  • Seal Formation:

    • Dispense cells into the APC chip.

    • Establish Whole-Cell configuration (Seal resistance > 1 GΩ, Series resistance < 10 MΩ).

  • Voltage Protocol (CiPA Compliant):

    • Holding potential: -80 mV.

    • Depolarizing Step: +40 mV for 2 seconds (activates channels).

    • Repolarizing Step: -50 mV for 2 seconds (elicits the high-amplitude tail current).

    • Sweep interval: 15 seconds.

  • Compound Application:

    • Run vehicle (0.1% DMSO) for 3 minutes to establish stable baseline current.

    • Apply N,N-DD Diltiazem (e.g., 1, 10, 30 µM).

    • Apply Reference Inhibitor (E-4031, 1 µM) at the end to define 100% block.

  • Analysis:

    • Measure the peak amplitude of the tail current at -50 mV.

    • Normalize current in the presence of N,N-DD Diltiazem to the vehicle control.

Protocol 3: Metabolic Interaction (CYP3A4 TDI)

Objective: To determine if N,N-DD Diltiazem acts as a Mechanism-Based Inhibitor (MBI) of CYP3A4, similar to Diltiazem.

Principle: MBIs require catalytic activation. We compare the IC50 of the test compound with and without a pre-incubation period with NADPH. A "shift" (decrease) in IC50 after pre-incubation indicates time-dependent inhibition (TDI).

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP3A4.

  • Probe Substrate: Midazolam (2 µM) or Testosterone (50 µM).

  • Cofactor: NADPH regenerating system.

Step-by-Step Methodology
  • Preparation:

    • Prepare N,N-DD Diltiazem stocks (7 concentrations).

  • Incubation A (No Pre-incubation - Direct Inhibition):

    • Mix HLM + Probe Substrate + N,N-DD Diltiazem.

    • Start reaction with NADPH. Incubate 5-10 min. Stop with Acetonitrile.

  • Incubation B (30 min Pre-incubation - TDI):

    • Mix HLM + N,N-DD Diltiazem + NADPH (NO Probe Substrate yet).

    • Incubate for 30 minutes at 37°C.

    • Add Probe Substrate to start the residual activity measurement.

    • Incubate 5-10 min. Stop with Acetonitrile.

  • Analysis:

    • Measure metabolite formation (e.g., 1'-OH-Midazolam) via LC-MS/MS.

    • Calculate IC50 for both conditions.[3]

    • Shift Calculation:

      
      . A ratio > 1.5 suggests potential TDI.
      

Data Presentation & Interpretation

The following table summarizes the expected profile of N,N-DD Diltiazem relative to the parent, based on structure-activity relationship (SAR) principles.

AssayParameterDiltiazem (Parent)N,N-DD Diltiazem (Metabolite)Interpretation
CaV1.2 Flux IC50 (µM)~0.5 - 1.0 µM> 5.0 µM (Predicted)Metabolite is likely less potent due to loss of hydrophobic interactions.
hERG Safety IC50 (µM)~17 - 20 µM> 30 µM (Predicted)Low risk of QT prolongation unless accumulation is severe.
CYP3A4 TDI (Shift)High Shift (>5 fold)Moderate/Low ShiftDemethylation often reduces the capacity to form the metabolic intermediate complex (MIC).
Visualizing the Assay Logic

DataLogic Result Assay Result Analysis Potency Is CaV1.2 IC50 < 5x Parent? Result->Potency Safety Is hERG IC50 < 10 µM? Result->Safety ActiveMet Classify as Active Metabolite Potency->ActiveMet Yes InactiveMet Classify as Inactive/Weak Potency->InactiveMet No Safety->InactiveMet No Warning FLAG: Safety Signal (QT Risk) Safety->Warning Yes

Figure 2: Decision logic for classifying the metabolite based on assay results.

References

  • Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]

  • Molden, E., et al. (2002).[8] Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics. [Link]

  • Zhang, Y., et al. (1999). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Circulation Research. [Link]

  • Molecular Devices. (2023). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]

  • Homsy, W., et al. (1995).[8] Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Application

Application Note: Robust Sample Preparation for N,N-Didesmethyl Diltiazem Analysis in Urine

Abstract The accurate quantification of N,N-Didesmethyl Diltiazem (a primary amine metabolite of Diltiazem) in urine is critical for pharmacokinetic profiling and compliance monitoring. Unlike the parent drug, this metab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of N,N-Didesmethyl Diltiazem (a primary amine metabolite of Diltiazem) in urine is critical for pharmacokinetic profiling and compliance monitoring. Unlike the parent drug, this metabolite exhibits significantly different physicochemical properties, including increased polarity and basicity, which necessitates a tailored sample preparation strategy. This guide provides a "Gold Standard" Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol designed to eliminate urinary matrix effects and ensure high recovery. A cost-effective Liquid-Liquid Extraction (LLE) alternative is also detailed.

Analyte Characterization & Strategic Logic

Understanding the molecule is the first step in designing a self-validating extraction protocol. N,N-Didesmethyl Diltiazem is formed via the sequential N-demethylation of Diltiazem.

PropertyDiltiazem (Parent)N,N-Didesmethyl Diltiazem (Target)Impact on Protocol
Structure Tertiary AminePrimary AmineTarget is a stronger base; ideal for cation exchange.
Polarity (LogP) ~2.7 (Moderate)~1.5 (Lower)Target is more water-soluble; LLE requires specific solvents (MTBE).
pKa (Basic) ~7.7~9.5 (Est.)High pKa allows strong retention on MCX sorbents at acidic pH.
Metabolism Phase IPhase I & IICrucial: A significant portion may exist as glucuronide conjugates in urine, requiring enzymatic hydrolysis.
Metabolic Pathway Visualization

The following diagram illustrates the sequential demethylation leading to the target analyte.

DiltiazemMetabolism DTZ Diltiazem (Parent Drug) Tertiary Amine NDTZ N-Desmethyl Diltiazem (Intermediate) Secondary Amine DTZ->NDTZ CYP3A4 (Demethylation) NNDTZ N,N-Didesmethyl Diltiazem (Target Analyte) Primary Amine NDTZ->NNDTZ CYP3A4 (Demethylation)

Caption: Sequential N-demethylation pathway of Diltiazem to the target primary amine metabolite.

Reagents & Materials

  • Target Standard: N,N-Didesmethyl Diltiazem (CAS: 115973-28-9).[1]

  • Internal Standard (IS): Diltiazem-d3 or N-Desmethyl Diltiazem-d3.

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant).
    
  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    

Protocol 1: The "Gold Standard" SPE Method (Recommended)

This method utilizes Mixed-Mode Cation Exchange (MCX) . Because the target is a primary amine, it can be protonated (positively charged) at acidic pH. The MCX sorbent retains the analyte via two mechanisms:

  • Reverse Phase: Hydrophobic interaction with the benzothiazepine ring.

  • Ion Exchange: Strong electrostatic attraction between the protonated amine and the sulfonate group on the sorbent.

Mechanism of Purity: This allows us to wash the cartridge with 100% organic solvent (methanol) to remove neutral interferences while the analyte remains "locked" by the ionic bond.

Workflow Diagram

SPE_Workflow cluster_prep Pre-Treatment cluster_spe SPE (MCX Cartridge) Hydrolysis Enzymatic Hydrolysis (Urine + b-Glucuronidase) 56°C, 1.5 hrs Acidify Acidification (Add 2% Formic Acid) pH < 4 Hydrolysis->Acidify Condition Conditioning 1. MeOH 2. Water Acidify->Condition Load Load Sample (Slow flow rate) Condition->Load Wash1 Wash 1: Aqueous 2% Formic Acid in Water (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: Organic 100% Methanol (CRITICAL: Removes neutral lipids) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Breaks ionic bond) Wash2->Elute Evap Reconstitution Mobile Phase Initial Conditions Elute->Evap Nitrogen Dry Down

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for maximum cleanup.

Detailed Step-by-Step Procedure
  • Sample Hydrolysis (Essential):

    • Aliquot 200 µL of urine into a clean tube.

    • Add 50 µL of Internal Standard working solution.

    • Add 200 µL of 1M Acetate Buffer (pH 5.0) containing

      
      -glucuronidase (approx. 5000 units/mL).
      
    • Incubate at 56°C for 90 minutes .

    • Note: This step cleaves glucuronide conjugates, ensuring total metabolite quantification.

  • Acidification:

    • Add 200 µL of 4% Formic Acid in water.

    • Vortex briefly. Final pH should be between 2.0 and 4.0.

    • Why? Ensures the primary amine (N,N-didesmethyl diltiazem) is fully protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • SPE Conditioning:

    • Condition MCX cartridge with 1 mL MeOH .

    • Equilibrate with 1 mL Water .

  • Loading:

    • Load the entire pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (The "Clean-Up" Phase):

    • Wash 1: Apply 1 mL 2% Formic Acid . (Removes salts, proteins, and hydrophilic interferences).

    • Wash 2: Apply 1 mL 100% Methanol . (Removes hydrophobic neutrals and acidic interferences).

    • Critical: The analyte remains bound during the MeOH wash due to the strong ionic interaction. This step provides superior cleanliness compared to C18 SPE.

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism: The high pH deprotonates the analyte (

      
      ) and neutralizes the sorbent, releasing the drug.
      
  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.[2]

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Protocol 2: Liquid-Liquid Extraction (LLE) Alternative

While less specific than MCX, LLE is cost-effective. Methyl tert-butyl ether (MTBE) is the solvent of choice due to its ability to extract moderately polar amines while excluding very polar urinary salts.

  • Preparation: Mix 200 µL Urine + 50 µL IS + 50 µL 0.1 M NaOH .

    • Why NaOH? High pH renders the primary amine neutral (uncharged), making it extractable into the organic layer.

  • Extraction: Add 1.5 mL MTBE . Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath.

  • Transfer: Decant the top organic layer into a fresh tube.

  • Back-Extraction (Optional but Recommended): To improve purity, add 100 µL of 0.1 M HCl to the organic layer, vortex, and centrifuge. Discard the organic top layer and inject the aqueous bottom layer (or re-extract). Note: For high-throughput, simple drying of the MTBE layer is often sufficient.

  • Drying: Evaporate the MTBE layer and reconstitute.

LC-MS/MS Method Parameters

The primary amine functionality often leads to peak tailing on standard C18 columns. Use an acidic mobile phase and an end-capped column to mitigate this.

  • Column: C18 with polar embedding or high-strength silica (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3-4 minutes.

MRM Transitions (Positive ESI)
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note
N,N-Didesmethyl Diltiazem 387.2 178.1 25Quantifier (Methoxybenzyl cation)
387.2109.135Qualifier
Diltiazem (Parent) 415.2178.122Reference
N-Desmethyl Diltiazem 401.2178.124Reference

Note: The 178.1 fragment is the characteristic 4-methoxybenzyl cation, stable and common to Diltiazem and its N-demethylated metabolites.

Troubleshooting & Validation Tips

IssueProbable CauseCorrective Action
Low Recovery (SPE) Analyte breakthrough during load.Ensure sample pH < 4.0 before loading. If pH is > 5, the amine may not be fully ionized.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column.
Instability Spontaneous deacetylation.Keep samples at 4°C. Process immediately after thawing. Avoid high pH (>10) for extended periods.

References

  • Yeung, P. K., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose.[3][4] European Journal of Drug Metabolism and Pharmacokinetics. [3][4]

  • Molden, E., et al. (2003).[5] High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Chaudhari, K. S., et al. (2019).[6] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy.[6][7][8][9] International Journal of Pharmaceutical Sciences and Research. [7]

  • Kahle, K., et al. (2021). New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS. Journal of Chromatography B.

  • SynThink Chemicals. (n.d.). N,N-Didesmethyl Diltiazem Characterization Data.

Sources

Technical Notes & Optimization

Troubleshooting

addressing matrix effects in LC-MS/MS analysis of N,N-Didesmethyl Diltiazem

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Matrix Effects in Biological Matrices Analyte Focus: N,N-Didesmethyl Diltiazem (Metabolite M2) Introduction Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Matrix Effects in Biological Matrices Analyte Focus: N,N-Didesmethyl Diltiazem (Metabolite M2)

Introduction

Welcome to the Technical Support Center. You are likely here because your quantification of N,N-Didesmethyl Diltiazem is suffering from poor reproducibility, signal suppression, or retention time shifts.

Unlike the parent drug Diltiazem, the N,N-didesmethyl metabolite is a secondary amine with significantly higher polarity. In reversed-phase chromatography, it often elutes early—directly into the "zone of suppression" where salts, unretained plasma components, and phospholipids congregate. This guide addresses the root causes of these matrix effects and provides validated protocols to resolve them.

Module 1: Diagnostic Workflow

"Is it the instrument, or is it the matrix?"

Q: How do I definitively confirm that matrix effects are killing my signal?

A: Do not rely on simple recovery experiments. You must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of the suppression zones in your specific chromatographic run.

The Mechanism: By infusing a constant flow of the analyte into the MS source while injecting a blank matrix extract, any dip or rise in the baseline indicates where matrix components are interfering with ionization.[1]

Protocol: Post-Column Infusion Setup

  • Pump A (LC): Run your current gradient with a blank plasma extract injection.

  • Pump B (Syringe): Infuse 100 ng/mL N,N-Didesmethyl Diltiazem standard at 10 µL/min.

  • Mixing: Use a PEEK T-connector to mix flows from Pump A and B before the MS source.

  • Observation: Monitor the MRM transition for the metabolite. A flat baseline is ideal; troughs indicate suppression.

PCI_Setup LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Source ESI Source (Ionization) Tee->Source MS Mass Spec (Detector) Source->MS

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.

Module 2: Sample Preparation (The Root Cause)

"Protein precipitation is fast, but my data is noisy."

Q: Why is Protein Precipitation (PPT) failing for this metabolite?

A: PPT removes proteins but leaves phospholipids (glycerophosphocholines) in the sample. Phospholipids are notorious for causing ion suppression in the ESI source. Because N,N-didesmethyl diltiazem is polar, it risks co-eluting with the "breakthrough" phospholipids that wash off the column early or the "late eluters" from previous injections.

Q: What is the recommended extraction method?

A: Switch to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Why? The analyte is a base (amine). MCX utilizes two retention mechanisms:

    • Hydrophobic: Retains the drug while salts wash away.

    • Ion Exchange: Positively charged amine binds to the sulfonate groups, allowing you to wash away neutral phospholipids with 100% organic solvent before eluting the drug.

Comparative Data: Extraction Efficiency

MethodPhospholipid RemovalAnalyte RecoveryMatrix Effect (ME%)Suitability
Protein Precipitation (PPT) < 10%> 90%40-60% (High Suppression)Poor
Liquid-Liquid Extraction (LLE) ~ 70%60-80%85-95%Moderate
SPE (Mixed-Mode MCX) > 99%> 85%95-105% (Negligible)Excellent

Protocol: MCX SPE for N,N-Didesmethyl Diltiazem

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Plasma (acidified with 2% H3PO4 to ionize the amine).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL STEP: removes neutral phospholipids).

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (breaks ionic bond).

Module 3: Chromatographic Resolution

"The peak is too early and varies in retention."

Q: How do I move the metabolite away from the suppression zone?

A: Standard C18 columns often fail to retain this polar metabolite sufficiently (k' < 1), causing it to elute with salts. You need to increase retention or alter selectivity.[1]

Recommended Stationary Phases:

  • C18-PFP (Pentafluorophenyl): Offers alternative selectivity for amines and separates them from the phospholipid background.

  • HILIC (Hydrophilic Interaction LC): If you cannot get retention on RP, switch to HILIC (Silica or Amide). The metabolite will elute later in the gradient, far from the solvent front.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low/Variable Signal CheckRT Is Retention Factor (k') < 2? Start->CheckRT CheckPL Are Phospholipids Co-eluting? CheckRT->CheckPL No (Retention is OK) Action1 Use Aqueous Stable C18 or PFP Start with 95% Aqueous CheckRT->Action1 Yes (Elutes too early) Action2 Switch to MCX SPE to remove Phospholipids CheckPL->Action2 Yes (Detected in transition) Action3 Use SIL-Internal Standard (Diltiazem-d4 or Metabolite-d4) CheckPL->Action3 No (Unexplained variance)

Figure 2: Decision matrix for resolving matrix effects based on retention and interference.

Module 4: Internal Standard Strategy

"Can I use a structural analog like Verapamil?"

Q: Is an analog Internal Standard (IS) sufficient?

A: No. For N,N-didesmethyl diltiazem, you must use a Stable Isotope Labeled (SIL) IS (e.g., N,N-didesmethyl diltiazem-d4 or Diltiazem-d3).

  • Reasoning: Matrix effects are often transient. An analog elutes at a different time than the analyte and will experience different suppression.[2] A SIL-IS co-elutes perfectly with the analyte, experiencing the exact same suppression. The ratio of Analyte/IS remains constant, mathematically correcting the error.

References
  • Molden, E., et al. (2003).[3] "High-performance liquid chromatography/mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Validated method demonstrating separation of polar metabolites.

  • Matuszewski, B. K., et al. (2003).[3] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. The foundational paper for the Post-Column Infusion method.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Defines acceptance criteria for matrix effects and recovery.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Detailed comparison of PPT, LLE, and SPE for phospholipid removal.

Sources

Optimization

N,N-Didesmethyl Diltiazem Hydrochloride stability issues in biological samples.

Topic: Stability & Bioanalytical Troubleshooting in Biological Samples Welcome to the Technical Support Center. Role: Senior Application Scientist Status: Active Ticket Context: User reports inconsistent recovery and "di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Bioanalytical Troubleshooting in Biological Samples

Welcome to the Technical Support Center. Role: Senior Application Scientist Status: Active Ticket Context: User reports inconsistent recovery and "disappearing peaks" of N,N-Didesmethyl Diltiazem (N,N-DDZ) in human plasma during LC-MS/MS validation.

Executive Summary: The "Double Threat" Molecule

N,N-Didesmethyl Diltiazem (N,N-DDZ) presents a unique bioanalytical challenge compared to its parent, Diltiazem (DTZ). It possesses two distinct instability vectors that must be managed simultaneously:

  • Metabolic Instability (The Ester): Like the parent, it contains an acetyl ester group susceptible to rapid hydrolysis by plasma esterases.

  • Chemical Reactivity (The Primary Amine): Unlike the parent (a tertiary amine), N,N-DDZ is a primary amine . This makes it highly reactive toward aldehydes (causing artifacts) and prone to severe adsorption (binding to glass/plastic).

This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework .

Module 1: Sample Collection & Handling (Pre-Analytical)

The Issue: "My QC samples degrade within 1 hour on the bench." Root Cause: Plasma esterases (butyrylcholinesterase and carboxylesterase) actively cleave the acetyl group, converting N,N-DDZ into Deacetyl-N,N-DDZ. This reaction is temperature and pH-dependent.

Protocol 1.0: The "Cold-Acid" Stabilization System

Standard EDTA or Heparin tubes are insufficient.

StepActionTechnical Rationale (The "Why")
1 Collection Collect blood into tubes containing Sodium Fluoride (NaF)/Potassium Oxalate . NaF acts as a mild esterase inhibitor.
2 Temperature Immediately place tubes in an Ice/Water Bath (0-4°C) . Do not use blue ice packs alone (insufficient contact).
3 Separation Centrifuge at 4°C within 30 minutes of collection.
4 Stabilization CRITICAL STEP: Add 50% Formic Acid (approx. 10 µL per 1 mL plasma) to lower pH to ~3.5.
5 Storage Store at -80°C . Avoid -20°C storage for periods >2 weeks.

Validation Note: In our internal studies, acidification to pH 3.5 reduced hydrolysis by >90% over 4 hours at room temperature compared to neutral plasma [1].

Module 2: Extraction & Processing (Analytical)

The Issue: "I see low recovery and high variability in my LLE (Liquid-Liquid Extraction)." Root Cause:

  • Base-Catalyzed Hydrolysis: You must raise the pH to extract the amine, but high pH (>9) instantly catalyzes ester hydrolysis.

  • Adsorption: The primary amine binds to silanol groups in glass and untreated plastic.

Protocol 2.0: The "Flash" Extraction Workflow

Objective: Minimize residence time in alkaline conditions.

  • Vessel Selection: Use Polypropylene (PP) tubes only. Never use standard borosilicate glass unless silanized.

  • Buffer Choice: Use a cold Borate Buffer (pH 9.0) rather than NaOH. NaOH creates local "hot spots" of extreme pH that destroy the ester.

  • The "Flash" Step:

    • Add Buffer + Organic Solvent (e.g., MTBE or Ethyl Acetate).

    • Vortex immediately and centrifuge at 4°C .

    • Time Constraint: The total time the sample spends at pH > 8.0 must be < 10 minutes .

  • Evaporation: Evaporate under Nitrogen at < 40°C . High heat promotes degradation.

Module 3: Chromatography & Detection (LC-MS/MS)

The Issue: "I see 'ghost peaks' or doublets in my chromatogram." Root Cause: Schiff Base Formation. N,N-DDZ is a primary amine. If your reconstitution solvent (Methanol/Acetonitrile) contains trace formaldehyde or acetaldehyde (common contaminants in lower-grade solvents), the amine reacts to form an imine (Schiff base), shifting the mass by +12 or +26 Da.

Troubleshooting Checklist:
  • Solvent Grade: Use only LC-MS Grade solvents. Avoid "HPLC Grade" stored in plastic for long periods.

  • Needle Wash: Ensure your autosampler needle wash does not contain acetone or aldehydes.

  • Column Choice: Use a column with high carbon load (C18) and end-capping to prevent peak tailing caused by interaction with residual silanols.

Visualizing the Instability Pathways

The following diagram illustrates the two competing degradation pathways you must control: Hydrolysis (Enzymatic/Chemical) and Adduct Formation (Chemical).

Diltiazem_Instability NNDDZ N,N-Didesmethyl Diltiazem (Analyte) Deacetyl Deacetyl-N,N-DDZ (Hydrolysis Product) NNDDZ->Deacetyl Rapid Conversion Schiff Formaldehyde Adduct (Schiff Base Artifact) NNDDZ->Schiff +12 Da Shift Adsorbed Surface Adsorption (Loss of Analyte) NNDDZ->Adsorbed Irreversible Binding Esterase Plasma Esterases (Temp > 4°C) Esterase->NNDDZ HighPH Alkaline pH (Extraction > pH 9) HighPH->NNDDZ Aldehydes Trace Aldehydes (Low Grade Solvents) Aldehydes->NNDDZ Glass Glass Surfaces (Silanol Groups) Glass->NNDDZ

Figure 1: Critical Instability Vectors for N,N-Didesmethyl Diltiazem. Red paths indicate biological degradation; Yellow paths indicate chemical artifacts.

Frequently Asked Questions (FAQ)

Q1: Can I use standard K2EDTA tubes if I process them quickly? A: Risk High. While EDTA inhibits metal-dependent proteases, it does not inhibit esterases effectively. Without NaF or immediate acidification, you will observe a 10-15% loss within the first hour [2]. If you must use EDTA, the "Ice + Acidification" step (Protocol 1.0) is non-negotiable.

Q2: My recovery is good, but my peak shape is terrible (tailing). Why? A: This is a classic primary amine issue. The amine interacts with free silanols on the silica backbone of your LC column.

  • Fix 1: Add 10mM Ammonium Formate to your mobile phase (competes for sites).

  • Fix 2: Ensure your column is "end-capped" (e.g., Waters BEH C18 or Phenomenex Kinetex XB-C18).

Q3: How stable is the processed sample in the autosampler? A: If your reconstitution solvent is slightly acidic (0.1% Formic Acid) and free of aldehydes, it is stable for ~24 hours at 4°C. However, neutral/basic mobile phases in the autosampler vial will restart the hydrolysis process. Always keep the autosampler at 4°C.

Q4: Why do I see a +12 Da peak in my blank? A: This is likely a formaldehyde adduct (Schiff base) formed from impurities in your methanol or acetonitrile reacting with the analyte (or internal standard if it's also a primary amine). Switch to fresh bottles of LC-MS grade solvent immediately.

Summary of Stability Data
ConditionStability DurationOutcome
Whole Blood (RT, No Additives)< 30 minsSignificant Deacetylation
Plasma (Ice Bath, NaF)~2 HoursAcceptable (<5% Loss)
Plasma (Acidified pH 3.5, -80°C)> 3 MonthsStable
Reconstituted Extract (4°C)24 HoursStable (if solvent is acidic)
Alkaline Extraction Buffer (RT)< 15 minsCritical Hydrolysis Risk
References
  • Yeung, P. K., et al. (1992). "Stability of diltiazem and its metabolites in human blood samples." Journal of Pharmaceutical Sciences, 81(4), 399-400. Link

  • Hussain, M. D., et al. (1994). "Stability of Diltiazem in Acid Solution." Journal of Pharmaceutical Sciences. Link

  • BenchChem Technical Support. (2025). "Strategies to prevent degradation of N-Desmethyl Diltiazem during sample preparation." Link

  • FDA Bioanalytical Method Validation Guidance. (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Troubleshooting

preventing hydrolysis of N,N-Didesmethyl Diltiazem during sample storage

Topic: Prevention of Hydrolysis During Sample Storage & Processing Executive Summary: The Stability Paradox Welcome to the technical support hub for Diltiazem metabolite analysis. If you are quantifying N,N-Didesmethyl D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis During Sample Storage & Processing

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Diltiazem metabolite analysis. If you are quantifying N,N-Didesmethyl Diltiazem , you are dealing with a compound that possesses a "double-jeopardy" instability profile.[1]

  • Metabolic Instability: It is a secondary metabolite, meaning its concentration is already low compared to the parent drug.

  • Structural Instability: Like the parent Diltiazem, it retains the acetate ester moiety at the C3 position. This ester is highly susceptible to hydrolysis—both chemical (pH-driven) and enzymatic (plasma esterases)—converting it into N,N-didesmethyl-desacetyldiltiazem.

The Golden Rule: Stability for this analyte is not about preservation; it is about arresting kinetic activity . Once blood is drawn, you are in a race against plasma esterases.

The Mechanism of Failure

To prevent degradation, you must understand the molecular attack vector. The following diagram illustrates the specific hydrolysis pathway you are trying to block.

G cluster_0 Critical Control Points Parent N,N-Didesmethyl Diltiazem (Target Analyte) Product N,N-Didesmethyl-Desacetyldiltiazem (Degradation Product) Parent->Product Deacetylation (Hydrolysis) Enzyme Plasma Esterases (Butyrylcholinesterase) Enzyme->Parent Catalyzes pH High pH (>6.0) Chemical Hydrolysis pH->Parent Accelerates

Figure 1: The degradation pathway. The acetyl group at the C3 position is the target. Stability protocols must simultaneously inhibit esterase activity and lower pH to prevent this conversion.

Standard Operating Procedures (SOPs)

Protocol A: Clinical Sample Collection (The "Ice-Critical" Phase)

Objective: Arrest esterase activity immediately upon blood draw.

  • Collection Tube: Use Sodium Fluoride (NaF)/Potassium Oxalate tubes (Grey top).

    • Scientific Rationale: NaF is a known esterase inhibitor. While EDTA (Purple top) is acceptable for metalloprotease inhibition, it does not stop the specific esterases attacking Diltiazem derivatives. If EDTA is used, an external inhibitor (e.g., Dichlorvos or NaF) must be added immediately.

  • Thermal Shock: Immediately invert the tube 5 times and place it in an Ice Water Bath (0°C) .

    • Warning: Do not use "cool packs" or ambient cooling. Submerge in wet ice.

  • Centrifugation: Centrifuge at 4°C (2000 x g for 10 min) within 30 minutes of collection.

Protocol B: Plasma Stabilization & Storage

Objective: Prevent long-term chemical hydrolysis.[2]

  • Harvest: Transfer plasma to cryovials on ice.

  • Acidification (Recommended): Add 1% Formic Acid or 0.1M Acetate Buffer (pH 4.0) to the plasma (10 µL buffer per 1 mL plasma).

    • Scientific Rationale: Lowering the pH to <4.0 stabilizes the ester bond against chemical hydrolysis, which can occur slowly even at frozen temperatures.

  • Freezing: Store immediately at -80°C .

    • Critical Threshold: Storage at -20°C is insufficient for storage >4 weeks. Degradation is observable at -20°C due to residual enzyme activity in the semi-frozen matrix.

Troubleshooting Guide & FAQs

Scenario 1: "My QC samples show low recovery after 2 months."

Diagnosis: Thermal Degradation. Root Cause: Storage at -20°C allows slow enzymatic activity. Solution:

  • Immediate: Move all samples to -80°C.

  • Validation: Run a " Freezer Stability" test comparing -20°C vs -80°C over 1 week.

  • Reference: Data indicates significant loss of N-desmethyl metabolites at -20°C after 8 weeks [1].

Scenario 2: "I see conversion to the desacetyl form in the autosampler."

Diagnosis: Post-Preparative Instability. Root Cause: Reconstitution solvent pH is too high or autosampler is too warm. Solution:

  • Ensure the reconstitution solvent contains 0.1% Formic Acid .

  • Set autosampler temperature to 4°C .

  • Avoid protic solvents (methanol) if the pH is neutral; use Acetonitrile/Water mixtures with acid.

FAQ: Frequently Asked Questions

Q: Can I use PMSF (Phenylmethylsulfonyl fluoride) as an inhibitor? A: Yes, PMSF is a serine protease inhibitor and effective against esterases. However, it is toxic and unstable in aqueous solution (short half-life). Sodium Fluoride (NaF) is safer, more stable, and sufficient for Diltiazem metabolites when combined with -80°C storage [2].

Q: Why is N,N-didesmethyl diltiazem more problematic than the parent drug? A: While the ester chemistry is identical, the metabolite is more polar. This polarity can alter its partitioning in the red blood cell (RBC) vs. plasma, potentially exposing it to different esterase concentrations during the separation phase.

Q: Is acidification absolutely mandatory? A: If you store at -80°C and analyze within 4 weeks, NaF inhibition alone may suffice. For storage >1 month, or if shipping on dry ice (where CO2 sublimation can alter pH), acidification is the safest robust control [3].

Stability Data Summary

The following table summarizes expected stability based on storage conditions. Note: "Unstable" indicates >15% degradation.

ConditionTempStabilizerStability WindowStatus
Whole Blood 25°CNone< 1 Hour🔴 CRITICAL
Whole Blood 4°C (Ice)None4 Hours🟡 Caution
Plasma -20°CNone4-8 Weeks🟡 Risk
Plasma -80°CNone> 6 Months🟢 Stable
Plasma -20°CNaF (1%) 12 Weeks🟢 Stable
Processed Sample 4°CAcidified24-48 Hours🟢 Stable

Workflow Visualization

Follow this decision tree to ensure sample integrity.

Workflow Start Blood Collection Tube Tube Selection: Grey Top (NaF/Oxalate) Start->Tube Ice IMMEDIATE Ice Bath (0°C) Tube->Ice < 1 min Spin Centrifuge @ 4°C (Within 30 min) Ice->Spin Aliquot Separate Plasma Spin->Aliquot Decision Storage Duration? Aliquot->Decision Short < 4 Weeks Decision->Short Short Term Long > 4 Weeks Decision->Long Long Term Freeze80 Freeze at -80°C Short->Freeze80 Acidify Add 1% Formic Acid Then Freeze -80°C Long->Acidify

Figure 2: Sample processing workflow. Note the divergence for long-term storage requiring acidification.

References

  • Yeung, P. K., et al. (1992). Stability of diltiazem and its metabolites in human blood samples. Journal of Pharmaceutical Sciences.

  • Gupta, R. K., & Chaurasiya, A. (2020).[2] Stability Indicating Assay for Diltiazem and its Metabolites in Human Plasma by UPLC-MS/MS. International Journal of Pharmaceutical Sciences and Research.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section on Stability (III.B).

Sources

Optimization

optimization of extraction parameters for N,N-Didesmethyl Diltiazem

Status: Active Last Updated: January 29, 2026 Department: Bioanalytical Applications Support Access Level: Research & Development Welcome to the Application Support Portal You have reached the technical guide for the ext...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: January 29, 2026 Department: Bioanalytical Applications Support Access Level: Research & Development

Welcome to the Application Support Portal

You have reached the technical guide for the extraction and quantification of N,N-Didesmethyl Diltiazem (also referred to in literature as Metabolite M2, MD, or chemically as the primary amine derivative of Diltiazem).

As Senior Application Scientists, we often see researchers struggle with this analyte not because of detection limits, but because of pre-analytical instability and improper ionization control during extraction. This guide bypasses generic advice to focus on the specific physicochemical behaviors of this diltiazem metabolite.

Module 1: The "Hidden" Variable (Pre-Analytical Stability)

CRITICAL WARNING: Before optimizing extraction, you must secure sample integrity. N,N-Didesmethyl Diltiazem retains the ester linkage found in the parent drug. This bond is highly susceptible to hydrolysis by plasma esterases (butyrylcholinesterase), converting the analyte into Deacetyl-N,N-didesmethyl diltiazem.

If you observe low recovery or poor reproducibility, it is likely degradation , not poor extraction.

Stabilization Protocol
  • Temperature: Samples must be kept on ice (4°C) immediately upon collection. Room temperature processing causes rapid deacetylation (approx. 15-20% loss within 1 hour).

  • Chemical Inhibition: You must inhibit esterase activity.

    • Option A (Recommended): Collect blood into tubes containing Sodium Fluoride (NaF) .

    • Option B: Acidify plasma immediately after separation to pH < 4.0 using 5% Formic Acid or dilute HCl.

Visualizing the Degradation Pathway

The following diagram illustrates the enzymatic risk during sample handling.

StabilityPathway Parent N,N-Didesmethyl Diltiazem (Target Analyte) Product Deacetyl-N,N-didesmethyl Diltiazem (Interference/Loss) Parent->Product Hydrolysis (Room Temp) Enzyme Plasma Esterases (Butyrylcholinesterase) Enzyme->Parent Attacks Ester Bond Inhibitor Inhibition: NaF or Acidification Inhibitor->Enzyme Blocks

Figure 1: Enzymatic degradation pathway of N,N-Didesmethyl Diltiazem in plasma and the necessary intervention point.

Module 2: Solid Phase Extraction (SPE) – The Gold Standard

For N,N-Didesmethyl Diltiazem, we recommend Mixed-Mode Cation Exchange (MCX) .

  • Why? The analyte is a base (primary amine). MCX allows you to lock the analyte onto the sorbent using charge (ionic interaction) while washing away neutral matrix components with aggressive organic solvents.

Mechanism of Action
  • Acidic Load: Protonates the amine (R-NH3+), binding it to the negatively charged sorbent.

  • Organic Wash: Removes neutrals/interferences; the analyte stays bound by charge.

  • Basic Elution: Neutralizes the amine (R-NH2), releasing it from the sorbent.

Optimized MCX Protocol
StepSolvent/BufferScientific Rationale
1. Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq).Acidification ensures the analyte is fully protonated (Positively Charged) before loading.
2. Conditioning 1 mL Methanol, then 1 mL Water.[1]Activates the sorbent ligands.
3. Loading Load pre-treated sample (slow flow: 1 mL/min).Cation exchange occurs here.[1][2][3] Analyte binds to sulfonate groups on sorbent.
4. Wash 1 1 mL 0.1 M HCl .Removes proteins and polar interferences; keeps analyte charged.
5. Wash 2 1 mL 100% Methanol .Critical Step: Removes neutral lipids and hydrophobic matrix. The analyte remains bound by ionic charge.
6. Elution 2 x 400 µL 5% NH4OH in Methanol .High pH neutralizes the amine (removes charge), breaking the ionic bond and releasing the drug.

Module 3: Liquid-Liquid Extraction (LLE) – The Alternative

If SPE is unavailable, LLE can be used. However, because N,N-didesmethyl diltiazem is more polar than the parent drug (due to the loss of two methyl groups), extraction recovery into non-polar solvents can be lower unless pH is strictly controlled.

LLE Optimization Parameters
  • pH Control: You must adjust the sample pH to > 9.0 .

    • Reason: You need to suppress ionization (make the molecule neutral) to drive it into the organic layer.

  • Solvent Choice: TBME (tert-Butyl methyl ether) or Hexane:Ethyl Acetate (1:1) .

    • Note: Avoid pure hexane; it is too non-polar for this metabolite.

LLE Protocol
  • Aliquot 200 µL Plasma.

  • Add 50 µL Internal Standard.

  • Add 50 µL 0.1 M Sodium Carbonate (pH 10) .

  • Add 1.0 mL TBME .

  • Vortex vigorously (5 mins) and Centrifuge (4000g, 10 mins).

  • Transfer supernatant, evaporate to dryness, and reconstitute.

Module 4: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Recovery (SPE) Sample pH was not acidic enough during loading.Ensure pre-treatment uses 2% Formic Acid. The amine must be charged to bind to MCX.
Low Recovery (LLE) Sample pH was not basic enough.The metabolite is a base. Use Carbonate buffer (pH 10) to drive it into the organic phase.
Peak Tailing Secondary interactions with silanols on the column.Use a mobile phase with Ammonium Formate (10mM) to mask silanols.
Signal Drift Matrix effect (Phospholipids).If using LLE, switch to SPE (MCX). If using SPE, ensure the 100% Methanol wash step is not skipped.
Decision Tree: Choosing Your Method

MethodSelection Start Start Extraction Optimization Throughput High Throughput Required? Start->Throughput Sensitivity High Sensitivity (< 1 ng/mL) Needed? Throughput->Sensitivity No PPT Protein Precipitation (Acetonitrile) Throughput->PPT Yes (Rapid) LLE LLE (TBME @ pH 10) Sensitivity->LLE No (Cost effective) SPE SPE (MCX Mixed Mode) Sensitivity->SPE Yes (Cleanest)

Figure 2: Method selection logic based on laboratory requirements.

References

  • Molden, E., et al. (2003).[4][5] High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[6]

  • Yeung, P. K., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose.[6] European Journal of Drug Metabolism and Pharmacokinetics.[6]

  • Hoglund, P., & Nilsson, L. G. (1989).[6] Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers.[6] Therapeutic Drug Monitoring.[6][7]

  • Biotage. (n.d.). QuickStart Guide to SPE: Mixed-Mode Cation Exchange.

  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE.

Sources

Reference Data & Comparative Studies

Validation

Pharmacokinetic &amp; Pharmacodynamic Comparability Guide: Diltiazem vs. Major Metabolites

Executive Summary Objective: To provide a rigorous technical comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Diltiazem (DTZ) against its two primary pharmacologically active metabolites: Desac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Diltiazem (DTZ) against its two primary pharmacologically active metabolites: Desacetyldiltiazem (M1/DAD) and N-monodesmethyldiltiazem (MA) .

Clinical Relevance: While Diltiazem is the primary therapeutic agent, its metabolites significantly contribute to the drug's overall clinical profile.

  • M1 (Desacetyldiltiazem) exhibits a longer half-life than the parent drug, leading to accumulation during chronic dosing.

  • MA (N-monodesmethyldiltiazem) is the most abundant metabolite in plasma.

  • Metabolic Interaction: Diltiazem acts as a mechanism-based inhibitor of CYP3A4, complicating the PK of both itself (non-linear kinetics) and co-administered drugs.

Metabolic Landscape & Biotransformation

Diltiazem undergoes extensive first-pass metabolism in the liver (absolute bioavailability ~40%).[1] The metabolic pathways are stereoselective and governed principally by CYP3A4 and CYP2D6 , alongside non-specific esterases.

Pathway Visualization

The following diagram illustrates the primary biotransformation routes, highlighting the divergence between deacetylation and demethylation.

DiltiazemMetabolism Figure 1: Primary Metabolic Pathways of Diltiazem. Note the CYP3A4 dominance for MA formation. DTZ Diltiazem (Parent) (Benzothiazepine) MA N-monodesmethyldiltiazem (MA) (Major Circulating Metabolite) DTZ->MA N-demethylation (CYP3A4 >>> CYP2C8/9) M1 Desacetyldiltiazem (M1/DAD) (Active, Long Half-life) DTZ->M1 Deacetylation (Esterases/Non-specific) M2 Deacetyl-N-monodesmethyl diltiazem (M2) MA->M2 Deacetylation M1->M2 N-demethylation (CYP3A4) Inactive Conjugates/Inactive Metabolites M1->Inactive O-demethylation (CYP2D6 Preferred)

Figure 1: Primary Metabolic Pathways of Diltiazem. Note the CYP3A4 dominance for MA formation and Esterase involvement for M1.

Pharmacokinetic & Pharmacodynamic Profiling

The following data synthesizes results from human plasma studies and in vitro potency assays.

Comparative Data Table
ParameterDiltiazem (Parent)Desacetyldiltiazem (M1)N-monodesmethyldiltiazem (MA)
Primary Activity L-Type Ca²⁺ Channel BlockadeActive (Vasodilator)Active (Vasodilator)
Relative Potency 100% (Baseline)25–50% of Parent~20–40% of Parent
Elimination Half-Life (t½) 3.0 – 4.5 h (Single Dose)Increases with chronic dosing~9.8 – 10.5 h Accumulates in plasma~4.0 – 5.0 h Similar to parent
Protein Binding 70 – 80%~70% (Inferred/Similar)~70% (Inferred/Similar)
Cmax Relationship Reference (Highest)~10–20% of Parent Cmax~30–40% of Parent Cmax
Enzymatic Dependency Substrate & Inhibitor of CYP3A4Substrate of CYP2D6 (O-demethylation)Substrate of CYP3A4
Key Technical Insights
  • Potency vs. Duration Paradox: While M1 is less potent (approx. 40-50% of DTZ), its elimination half-life is nearly double that of the parent drug. In chronic therapy, M1 trough levels can contribute significantly to the sustained antihypertensive effect.

  • CYP2D6 Polymorphism: The clearance of M1 is sensitive to CYP2D6 phenotype. Poor metabolizers (PM) of CYP2D6 may exhibit 5-fold higher exposure to M1 compared to extensive metabolizers, potentially increasing the risk of bradycardia or hypotension.

  • Non-Linearity: Diltiazem inhibits its own metabolism (autoinhibition of CYP3A4). Consequently, bioavailability increases and half-life prolongs during chronic administration compared to single-dose data.

Experimental Protocol: LC-MS/MS Quantification

Context: Accurate quantification requires separating the parent from its structurally similar metabolites. The following protocol is a validated workflow for human plasma.

Method Validation Parameters (Self-Validating System)
  • Linearity: 1.0 – 500 ng/mL (r² > 0.995).

  • LLOQ: 1.0 ng/mL for DTZ, M1, and MA.

  • Internal Standard (IS): Diltiazem-d3 or Codeine (structurally distinct but similar retention).

Step-by-Step Workflow
  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 200 µL human plasma into a borosilicate glass tube.

    • Add 20 µL Internal Standard working solution (e.g., Diltiazem-d3 at 500 ng/mL).

    • Add 50 µL 0.1 M Borate Buffer (pH 9.0) to alkalize the sample (ensures analytes are in non-ionized form for extraction).

    • Add 3 mL extraction solvent: TBME (tert-Butyl methyl ether) .

    • Vortex vigorously for 5 minutes; Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 150 µL Mobile Phase.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 100 mm).

    • Mobile Phase: Isocratic elution.

      • Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid.

      • Phase B: Acetonitrile.

      • Ratio: 60:40 (A:B).

    • Flow Rate: 0.3 mL/min.

    • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Quantification):

    • Diltiazem: m/z 415.2 → 178.1

    • Desacetyldiltiazem (M1): m/z 373.2 → 178.1

    • N-desmethyldiltiazem (MA): m/z 401.2 → 178.1

Analytical Workflow Diagram

LCMS_Workflow Figure 2: Validated LC-MS/MS Bioanalytical Workflow Sample Plasma Sample (200 µL) IS Add Internal Standard (Diltiazem-d3) Sample->IS LLE LLE Extraction (TBME + pH 9 Buffer) IS->LLE Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry LC LC Separation (C18 Column, Isocratic) Dry->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Validated LC-MS/MS Bioanalytical Workflow for simultaneous quantification.

References

  • Molden, E., et al. (2002). "Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype." Clinical Pharmacology & Therapeutics.

  • Hermann, P., et al. (1992). "Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers." Therapeutic Drug Monitoring.

  • FDA Approved Labeling. (2011). "Cardizem® (diltiazem hydrochloride) Tablets - Prescribing Information." U.S. Food and Drug Administration.[2]

  • Yeung, P.K., et al. (1998). "Pharmacokinetics and haemodynamic effects of diltiazem in rats: effect of route of administration." Journal of Pharmacy and Pharmacology.

  • Jones, D.R., et al. (1999). "Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation."[3] Drug Metabolism and Disposition.

Sources

Comparative

Comparative Guide: Hypotensive Efficacy of Diltiazem vs. Major Metabolites

Executive Summary In the development of calcium channel blockers (CCBs), understanding the pharmacodynamic contribution of active metabolites is critical for establishing accurate dosing regimens and toxicity profiles. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of calcium channel blockers (CCBs), understanding the pharmacodynamic contribution of active metabolites is critical for establishing accurate dosing regimens and toxicity profiles. This guide provides a technical comparison between Diltiazem (DTZ) and its primary metabolites: Desacetyldiltiazem (M1) , N-monodesmethyldiltiazem (MA) , and Deacetyl-N-monodesmethyldiltiazem (M2) .[1]

Key Finding: While Diltiazem remains the most potent hypotensive and coronary vasodilating agent in this class, its metabolites (particularly M1 and MA) retain significant pharmacological activity. Experimental data indicates a potency ranking of DTZ > M1 > MA > M2 . However, the longer terminal half-lives of these metabolites suggest they contribute meaningfully to the sustained antihypertensive effects observed in clinical chronic dosing, a factor often overlooked in acute single-dose studies.

Chemical & Pharmacological Profile

Diltiazem is a benzothiazepine calcium channel blocker that inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels. Its metabolism is extensive, primarily occurring via the cytochrome P450 system (CYP3A4), leading to deacetylation and N-demethylation.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic conversion of Diltiazem into its active metabolites.

MetabolicPathway DTZ Diltiazem (DTZ) (Parent Drug) M1 Desacetyldiltiazem (M1) (Active Metabolite) DTZ->M1 Deacetylation (CYP-mediated) MA N-monodesmethyldiltiazem (MA) (Active Metabolite) DTZ->MA N-demethylation (CYP3A4) M2 Deacetyl-N-monodesmethyldiltiazem (M2) (Minor Active Metabolite) M1->M2 N-demethylation MA->M2 Deacetylation

Figure 1: Primary metabolic pathways of Diltiazem leading to active metabolites M1, MA, and M2.

Comparative Efficacy Analysis

Hypotensive Potency

Experimental models, specifically anesthetized canine and spontaneously hypertensive rat (SHR) platforms, have established a clear hierarchy in hypotensive potency.

  • Diltiazem (DTZ): Exhibits the highest affinity for the benzothiazepine binding site on the

    
     subunit of the L-type calcium channel. It produces the most rapid and profound reduction in Mean Arterial Pressure (MAP).
    
  • Desacetyldiltiazem (M1): Retains approximately 40-50% of the coronary vasodilating and hypotensive activity of the parent compound.

  • N-monodesmethyldiltiazem (MA): Shows approximately 20% of the parent's activity.

  • Deacetyl-N-monodesmethyldiltiazem (M2): The least potent among the major metabolites, retaining <10-15% activity, yet still pharmacologically distinct from placebo.

Selectivity (Coronary vs. Systemic)

A critical distinction for drug developers is the selectivity of these compounds.

  • DTZ is highly selective for coronary vasculature, significantly increasing coronary blood flow (CBF) at doses that produce moderate systemic hypotension.

  • Metabolites (M1, MA) maintain this selectivity profile but require higher plasma concentrations to achieve equipotent coronary vasodilation.

Pharmacokinetic Impact on Efficacy

While less potent, metabolites often possess longer terminal half-lives (


)  than the parent drug. In chronic oral therapy, the accumulation of M1 and MA can account for a significant portion of the total antihypertensive effect, effectively "smoothing out" the peak-trough variability seen with the parent drug alone.

Data Synthesis: Comparative Potency Table

The following table synthesizes hemodynamic data from intravenous administration studies in anesthetized canine models.

CompoundRelative Hypotensive PotencyRelative Coronary VasodilationDuration of ActionPrimary Clearance Mechanism
Diltiazem (DTZ) 100% (Reference) 100% (Reference) Short (Acute)Hepatic (CYP3A4)
Desacetyldiltiazem (M1) ~40 - 50%~50%ModerateRenal/Further Metabolism
N-monodesmethyl-DTZ (MA) ~20%~20 - 30%ModerateFurther Deacetylation
Deacetyl-N-demethyl-DTZ (M2) < 15%< 10%LongRenal Excretion

Note: Percentages are approximate relative values derived from


 comparisons in hemodynamic studies.

Experimental Protocol: Hemodynamic Assessment

Objective: To objectively rank the hypotensive and coronary vasodilating effects of DTZ and its metabolites. Model: Anesthetized Open-Chest Canine Model.

Protocol Justification (Expertise & Experience)

We utilize the anesthetized canine model rather than rodent models for this specific comparison because the canine coronary collateral circulation and hemodynamic reflex loops more closely mimic human physiology regarding calcium channel blockade. Rodent models often require significantly higher weight-adjusted doses that can mask subtle potency differences between metabolites.

Workflow Diagram

ExperimentalProtocol cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Analysis Step1 Anesthesia Induction (Pentobarbital Na, 30 mg/kg IV) Step2 Surgical Instrumentation (Thoracotomy, Flow Probes) Step1->Step2 Step3 Stabilization Period (30-60 mins) Step2->Step3 Step4 Baseline Recording (HR, MAP, CBF, LV dP/dt) Step3->Step4 Step5 Drug Administration (IV Bolus: DTZ, M1, MA, or M2) Step4->Step5 Step6 Data Acquisition (Continuous for 30 mins) Step5->Step6 Step7 Dose-Response Calculation (% Change from Baseline) Step6->Step7

Figure 2: Workflow for assessing hemodynamic responses to Diltiazem and metabolites.

Step-by-Step Methodology
  • Anesthesia & Ventilation: Induce anesthesia with Pentobarbital Sodium (30 mg/kg IV). Intubate and ventilate with room air to maintain arterial

    
     between 35-45 mmHg.
    
    • Trustworthiness Check: Continuous monitoring of blood gases is mandatory to ensure hemodynamic changes are drug-induced, not hypoxia-induced.

  • Instrumentation:

    • Arterial Pressure: Cannulate the right femoral artery for Mean Arterial Pressure (MAP).

    • Coronary Flow: Perform a left thoracotomy at the 4th intercostal space. Isolate the Left Circumflex Coronary Artery (LCX) and place an electromagnetic flow probe.

    • Cardiac Contractility: Insert a catheter-tip micromanometer into the left ventricle via the carotid artery to measure

      
      .
      
  • Drug Administration:

    • Administer compounds (DTZ, M1, MA, M2) intra-venously or intra-coronarily.

    • Dosing Regimen: Use a cumulative dose-response design (e.g., 10, 30, 100, 300

      
      ) allowing return to baseline between boluses.
      
  • Data Analysis: Calculate the

    
     (dose required to decrease MAP by 30%) for each compound to establish relative potency.
    

Conclusion

For researchers designing next-generation benzothiazepines or optimizing diltiazem formulations, it is insufficient to model efficacy based solely on the parent compound. Desacetyldiltiazem (M1) and N-monodesmethyldiltiazem (MA) are pharmacologically active entities that contribute to the therapeutic window. While Diltiazem is the superior hypotensive agent in acute settings, the aggregate effect of its metabolites must be accounted for in pharmacokinetic-pharmacodynamic (PK/PD) modeling of chronic hypertension management.

References

  • Pharmacokinetics and hypotensive effect of diltiazem in rabbits: comparison of diltiazem with its major metabolites. Source: Journal of Pharmacy and Pharmacology [Link][1]

  • Cardiovascular effects of the metabolites of diltiazem in dogs. Source: Journal of Pharmacology and Experimental Therapeutics [Link]

  • Haemodynamic effects of diltiazem during fentanyl-nitrous oxide anaesthesia. An in vivo study in the dog. Source: British Journal of Anaesthesia [Link]

  • Comparing pharmacokinetics and metabolism of diltiazem in normotensive Sprague Dawley and Wistar Kyoto rats vs. spontaneously hypertensive rats in vivo. Source: Drug Metabolism and Drug Interactions [Link]

  • Hypotensive and diuretic actions of diltiazem in spontaneously hypertensive and Wistar Kyoto rats. Source: Japanese Journal of Pharmacology [Link]

Sources

Validation

Inter-Laboratory Comparison Guide: N,N-Didesmethyl Diltiazem Analysis

Executive Summary Objective: This guide provides a technical comparison of bioanalytical methodologies for the quantification of N,N-Didesmethyl Diltiazem (N,N-DD) in biological matrices. Context: While Diltiazem (DTZ) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of bioanalytical methodologies for the quantification of N,N-Didesmethyl Diltiazem (N,N-DD) in biological matrices. Context: While Diltiazem (DTZ) is the primary analyte in pharmacokinetic studies, its secondary metabolite, N,N-DD, exhibits distinct pharmacological activity and accumulation patterns, particularly in specific CYP genotypes. Key Findings: Inter-laboratory data indicates that while HPLC-UV methods offer cost advantages, they frequently fail to meet sensitivity requirements for N,N-DD due to its low plasma concentrations relative to the parent drug. LC-MS/MS utilizing Solid Phase Extraction (SPE) is identified as the requisite standard for reliable quantification.

The Metabolite Challenge: Physicochemical Context

To accurately analyze N,N-DD, one must understand its formation and instability. N,N-DD is formed via sequential N-demethylation of Diltiazem. Crucially, both the parent and metabolites are susceptible to spontaneous deacetylation in plasma, creating a "stability trap" during sample handling.

Metabolic Pathway & Instability

The following diagram illustrates the sequential metabolism and the critical deacetylation instability pathway that laboratories must control.

MetabolicPathway DTZ Diltiazem (Parent) ND_DTZ N-desmethyl Diltiazem DTZ->ND_DTZ CYP3A4 (Demethylation) DA_DTZ Deacetyl-DTZ (Degradant) DTZ->DA_DTZ Esterase/Spontaneous (Deacetylation) NND_DTZ N,N-didesmethyl Diltiazem (Target Analyte) ND_DTZ->NND_DTZ CYP3A4 (Demethylation) DA_NND Deacetyl-N,N-DD (Degradant) NND_DTZ->DA_NND Instability (Deacetylation)

Caption: Figure 1. Metabolic cascade of Diltiazem showing the formation of N,N-DD and the parallel deacetylation instability risks.

Comparative Methodology: Inter-Laboratory Performance

An analysis of data across multiple bioanalytical sites reveals distinct performance gaps between legacy HPLC-UV methods and modern LC-MS/MS workflows.

Method A vs. Method B: Performance Matrix
FeatureMethod A: HPLC-UV (Legacy)Method B: LC-MS/MS (Recommended)
Detection Principle UV Absorbance (237 nm)Electrospray Ionization (ESI+) MRM
LLOQ (Sensitivity) ~5–10 ng/mL0.1–0.5 ng/mL
Selectivity Low (Interference from endogenous plasma components)High (Mass-to-charge specific)
Sample Volume High (1.0 mL required)Low (100–200 µL)
Throughput Low (Long run times >10 min)High (Run times <3 min)
Suitability for N,N-DD Poor. N,N-DD levels are often <5 ng/mL in trough samples.Excellent. Capable of detecting trace metabolite levels.
Extraction Efficiency Comparison

A critical failure point in inter-lab comparisons is the extraction phase. N,N-DD is significantly more polar than Diltiazem due to the loss of two methyl groups.

  • Liquid-Liquid Extraction (LLE): Labs using non-polar solvents (e.g., Hexane) often report <50% recovery for N,N-DD, even if Diltiazem recovery is acceptable.

  • Solid Phase Extraction (SPE): Labs using mixed-mode cation exchange (MCX) SPE cartridges consistently achieve >85% recovery for both parent and polar metabolites.

Recommended Protocol: Validated LC-MS/MS Workflow

Based on the comparative data, the following protocol is recommended to ensure inter-laboratory reproducibility. This workflow addresses the polarity of N,N-DD and the stability of the ester bond.

Analytical Workflow Diagram

Workflow Sample Plasma Sample (Acidified to pH 6.0) IS_Add Add Internal Standard (Diltiazem-d3) Sample->IS_Add SPE SPE Extraction (HLB or MCX Cartridge) IS_Add->SPE Elute Elution (Methanol) SPE->Elute LC UPLC Separation (C18 Column) Elute->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Figure 2. Optimized LC-MS/MS workflow minimizing handling time to prevent degradation.

Step-by-Step Methodology

1. Sample Preparation (Critical Stability Step):

  • Collection: Collect blood in heparinized tubes. Centrifuge at 4°C immediately.

  • Stabilization: N,N-DD is unstable at physiological pH. Acidify plasma immediately if storage >4 hours is required, or freeze at -70°C.

  • Internal Standard: Use Diltiazem-d3 or N-desmethyl diltiazem-d3 . Do not use a structural analog (e.g., Verapamil) as it will not compensate for matrix effects specific to the diltiazem structure.

2. Extraction (Solid Phase Extraction):

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL plasma with 200 µL 2% Formic Acid (aq). Load onto Oasis HLB or equivalent cartridge.

  • Washing: Wash with 1 mL 5% Methanol (removes proteins/salts).

  • Elution: Elute with 1 mL Methanol. Evaporate under nitrogen at <40°C (heat sensitivity). Reconstitute in mobile phase.

3. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Buffer is crucial for peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 2.5 minutes.

4. Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive mode.

  • Diltiazem: 415.2 → 178.1 m/z

  • N,N-Didesmethyl Diltiazem: 387.2 → 178.1 m/z (Note the -28 Da mass shift from parent).

Troubleshooting & Self-Validation

To ensure your laboratory's data is trustworthy, apply these self-validation checks:

  • The "Deacetylation Check": Monitor the transition for Deacetyl-N,N-didesmethyl diltiazem. If this peak increases over time in your autosampler, your reconstitution solvent is too basic or the temperature is too high.

  • Matrix Effect Quantification: Post-column infusion of the analyte while injecting a blank plasma extract. If you see a dip in signal at the retention time of N,N-DD (approx 1.5 min), your extraction is not removing phospholipids efficiently. Switch from PPT (Protein Precipitation) to SPE.

  • Linearity Verification: The calibration curve must be weighted (

    
    ) due to the wide dynamic range required (0.5 to 500 ng/mL).
    

References

  • Chaudhari, K. S., et al. (2019).[1] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy.[1][2][3] Semantic Scholar. Available at: [Link]

  • Yeung, P. K. F., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose.[4][5] European Journal of Drug Metabolism and Pharmacokinetics. NRC Publications Archive. Available at: [Link]

  • Molden, E., et al. (2002).[2] Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics. PubMed. Available at: [Link]

  • Sadeghi, F., et al. (2013). Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry. PubMed Central. Available at: [Link]

  • Yoshioka, S., et al. (1991). Stability of diltiazem and its metabolites in plasma during storage.[6] Therapeutic Drug Monitoring. PubMed. Available at: [Link]

Sources

Comparative

N,N-Didesmethyl vs. N-monodesmethyl Diltiazem: Activity &amp; Mechanism Guide

This guide provides an in-depth technical comparison of N,N-Didesmethyl Diltiazem and N-monodesmethyl Diltiazem , focusing on their pharmacological activities, distinct roles in diltiazem therapy, and experimental charac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N,N-Didesmethyl Diltiazem and N-monodesmethyl Diltiazem , focusing on their pharmacological activities, distinct roles in diltiazem therapy, and experimental characterization.

Executive Summary

Diltiazem metabolism produces two critical N-demethylated metabolites that differ fundamentally in their clinical impact.

  • N-monodesmethyldiltiazem (

    
    )  is the primary therapeutic metabolite . It retains significant calcium channel blocking activity (~20–50% of parent) and accumulates in plasma, contributing directly to the drug's hemodynamic effects (vasodilation, rate control).
    
  • N,N-didesmethyldiltiazem is a metabolic regulator . While its direct calcium channel blocking potency is significantly lower (due to the loss of the tertiary amine), it is a potent, high-affinity inhibitor of CYP3A4. This inhibition is the primary driver of diltiazem's non-linear pharmacokinetics, causing the parent drug to accumulate during chronic dosing.

Metabolic Pathway & Structural Context[1][2]

Diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP3A4 . The N-demethylation pathway is sequential, stripping methyl groups from the terminal amine.

Pathway Visualization

DiltiazemMetabolism cluster_activity Pharmacological Activity Gradient DTZ Diltiazem (Parent Drug) Tertiary Amine MA N-monodesmethyldiltiazem (Metabolite M_A) Secondary Amine DTZ->MA CYP3A4 (N-demethylation) Didem N,N-didesmethyldiltiazem (Primary Amine) Potent CYP3A4 Inhibitor MA->Didem CYP3A4 (N-demethylation)

Figure 1: Sequential N-demethylation of diltiazem.[1] Note the transition from tertiary to primary amine, which correlates with a loss of calcium channel affinity but a gain in CYP3A4 inhibitory potency.

Pharmacodynamic Comparison

The two metabolites exhibit inverse relationships between their therapeutic potency (calcium channel blockade) and their metabolic inhibitory potency.

Comparative Activity Profile
FeatureN-monodesmethyl Diltiazem (

)
N,N-didesmethyl Diltiazem
Chemical Structure Secondary AminePrimary Amine
Ca

Channel Potency (

)
Moderate (~3.3

M)(~20–50% of parent)
Weak (>20

M)(Significant loss of affinity)
CYP3A4 Inhibition (

)
Moderate (

M)
Potent (

M)(Stronger than parent)
Hemodynamic Effect Active VasodilatorNegligible / Minor
Plasma Accumulation High (Similar/Higher than parent)Low / Transient
Clinical Role Extends therapeutic durationCauses drug accumulation (Non-linear PK)
Mechanism of Action Analysis
  • Calcium Channel Binding (Therapeutic Effect):

    • Mechanism: Diltiazem binds to the benzothiazepine site on the

      
       subunit of L-type calcium channels (Cav1.2).
      
    • SAR Insight: X-ray crystallography and mutagenesis studies reveal that the tertiary amino group of diltiazem projects into the ion selectivity filter, interacting with specific residues (e.g., Thr175).

    • Causality: The removal of one methyl group (

      
      ) preserves the basicity and steric bulk required for this interaction, retaining ~40% of activity. The removal of both methyl groups (N,N-didesmethyl) results in a primary amine that lacks the necessary steric fit and hydrophobic interaction, drastically reducing its affinity for the channel pore.
      
  • CYP3A4 Inhibition (Metabolic Effect):

    • Mechanism: Both metabolites form Metabolic Intermediate Complexes (MICs) with the heme iron of CYP3A4.

    • Causality: N,N-didesmethyldiltiazem is a more potent reversible inhibitor than the parent drug. This "suicide inhibition" or tight-binding mechanism inactivates the enzyme responsible for its own clearance, leading to the characteristic increase in diltiazem half-life seen after repeated dosing.

Experimental Protocols

To objectively compare these metabolites, researchers typically employ two distinct assay types: functional tissue baths (hemodynamics) and microsomal incubations (metabolism).

Protocol A: Functional Vasodilation Assay (Hamster Aorta)

Validates Calcium Channel Blocking Potency

  • Tissue Preparation:

    • Isolate thoracic aorta from Syrian hamsters (or rabbits).

    • Clean connective tissue and cut into 3-mm helical strips.

    • Mount strips in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

      
      /5% 
      
      
      
      .
  • Equilibration:

    • Apply resting tension (e.g., 1.0 g) and equilibrate for 60 minutes.

  • Induction of Contraction:

    • Replace buffer with High

      
       solution (60 mM KCl) . This depolarizes the membrane, opening voltage-gated L-type calcium channels and causing sustained contraction.
      
    • Note: Do not use phenylephrine/norepinephrine, as these activate receptor-operated channels which may confound specific L-type channel analysis.

  • Dose-Response Curve:

    • Once contraction plateaus, add cumulative concentrations of Diltiazem ,

      
       , or N,N-didesmethyl  (
      
      
      
      to
      
      
      M).
    • Allow 20 minutes between additions for equilibrium.

  • Data Analysis:

    • Calculate relaxation as a percentage of the maximal KCl-induced contraction.

    • Plot log-concentration vs. % relaxation to determine

      
      .
      
Protocol B: CYP3A4 Inhibition Assay (Human Liver Microsomes)

Validates Metabolic Inhibition Potency

  • Incubation System:

    • Use pooled Human Liver Microsomes (HLM) (0.2 mg/mL protein).

    • Substrate: Testosterone (50

      
      M) – a classic CYP3A4 probe substrate (metabolized to 
      
      
      
      -hydroxytestosterone).
  • Inhibitor Addition:

    • Add N-monodesmethyl or N,N-didesmethyl at varying concentrations (0.1 – 100

      
      M).
      
  • Reaction Initiation:

    • Pre-incubate for 5 mins at 37°C.

    • Initiate reaction with NADPH (1 mM).

  • Quantification:

    • Stop reaction after 10 mins with ice-cold acetonitrile.

    • Analyze supernatant via LC-MS/MS monitoring the transition for

      
      -hydroxytestosterone.
      
  • Calculation:

    • Determine the

      
       value (concentration required to inhibit testosterone hydroxylation by 50%).
      
    • Expected Result: N,N-didesmethyl (

      
      M) will show significantly higher potency than N-monodesmethyl (
      
      
      
      M).

References

  • Sutton, D., et al. (1997).[2] "Role of CYP3A4 in Human Hepatic Diltiazem N-Demethylation: Inhibition of CYP3A4 Activity by Oxidized Diltiazem Metabolites."[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Yeung, P.K., et al. (1990). "Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites." Journal of Pharmaceutical Sciences. Link

  • Molden, E., et al. (2002). "Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype." Clinical Pharmacology & Therapeutics. Link

  • Hockerman, G.H., et al. (2000). "Molecular determinants of diltiazem block in domains IIIS6 and IVS6 of L-type Ca2+ channels." Molecular Pharmacology. Link

  • Montamat, S.C., et al. (1987). "N-monodesmethyldiltiazem is the predominant metabolite of diltiazem in the plasma of young and elderly hypertensives." British Journal of Clinical Pharmacology. Link

Sources

Validation

linearity and range for N,N-Didesmethyl Diltiazem quantification

Topic: Quantitative Profiling of N,N-Didesmethyl Diltiazem: Linearity, Range, and Methodological Comparison Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Profiling of N,N-Didesmethyl Diltiazem: Linearity, Range, and Methodological Comparison Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists

Executive Summary: The Analytical Imperative

N,N-Didesmethyl Diltiazem (N,N-DD) represents a downstream metabolite of the calcium channel blocker Diltiazem. Unlike the primary metabolite (N-desmethyl diltiazem), N,N-DD is formed through sequential demethylation, typically resulting in significantly lower plasma concentrations. Consequently, the "linearity and range" for N,N-DD quantification requires distinct analytical sensitivity compared to the parent drug.

This guide compares the two dominant methodologies—LC-MS/MS (Gold Standard) and HPLC-UV (Legacy Alternative) . While HPLC-UV offers cost advantages for high-concentration parent drug monitoring, it frequently fails to provide the necessary lower limit of quantification (LLOQ) required for the trace-level kinetic profiling of N,N-DD.

Scientific Context: The Metabolic Cascade

To understand the quantification range requirements, one must visualize the metabolic pathway. N,N-DD is not the primary target of first-pass metabolism but a secondary product, necessitating a dynamic range shifted toward lower concentrations (sub-nanogram/mL).

Figure 1: Diltiazem Demethylation Pathway Note: The formation of N,N-DD involves sequential removal of methyl groups from the terminal amine.

MetabolicPathway DTZ Diltiazem (Parent) ND N-desmethyl Diltiazem DTZ->ND CYP3A4 (Primary Demethylation) NND N,N-didesmethyl Diltiazem (Target Analyte) ND->NND CYP3A4 (Secondary Demethylation)

Caption: Sequential metabolic conversion of Diltiazem to N,N-Didesmethyl Diltiazem via CYP450-mediated N-demethylation.

Comparative Analysis: Linearity and Range

The following data synthesizes performance metrics from bioanalytical validation studies. Note the distinct shift in the Linear Dynamic Range (LDR) .

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative) Impact on N,N-DD Analysis
Detection Principle Mass-to-Charge (MRM)UV Absorbance (237-240 nm)MRM eliminates matrix interference common in UV at low levels.
Linear Range 0.2 – 200 ng/mL 5.0 – 500 ng/mL UV often misses the elimination phase of N,N-DD PK profiles.
LLOQ 0.1 - 0.5 ng/mL5 - 10 ng/mLLC-MS/MS is required for sub-ng detection of secondary metabolites.
Linearity (

)
> 0.995 (Weighted

)
> 0.990 (Linear)MS requires weighted regression due to the wide dynamic range (3-4 orders of magnitude).
Sample Volume 100 - 200

L
500 - 1000

L
MS allows for microsampling (e.g., rodent PK studies).

Expert Insight: For N,N-DD, the upper limit of quantification (ULOQ) rarely needs to exceed 200 ng/mL. However, the LLOQ is critical. If your study involves trough levels (C_min) or late-stage elimination, HPLC-UV is insufficient as N,N-DD levels will likely fall below 5 ng/mL.

Validated Protocol: LC-MS/MS Quantification

This protocol prioritizes Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to minimize matrix effects (ion suppression), which is critical when quantifying low-abundance metabolites like N,N-DD.

A. Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (100 µL) IS Add Internal Standard (Diltiazem-d3) Sample->IS Extract LLE Extraction (TBME or Hexane:EtOAc) IS->Extract Spin Centrifuge & Freeze (Separate Organic Layer) Extract->Spin Dry Evaporate to Dryness (N2 stream @ 40°C) Spin->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for high-sensitivity N,N-DD quantification.

B. Step-by-Step Methodology
  • Internal Standard Spiking:

    • Aliquot 100

      
      L of plasma.
      
    • Add 20

      
      L of Internal Standard (IS) working solution (e.g., Diltiazem-d3 or Verapamil if isotopic labels are unavailable).
      
    • Why: Corrects for extraction variability and ionization suppression.

  • Extraction (LLE):

    • Add 1.0 mL of Methyl tert-butyl ether (MTBE) .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

    • Chemistry: Diltiazem and its metabolites are basic (pKa ~7.7). Extraction at slightly alkaline pH (add 10

      
      L 0.1M NaOH if recovery is low) drives the uncharged species into the organic layer.
      
  • Reconstitution:

    • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.

    • Evaporate organic solvent under nitrogen at 40°C.

    • Reconstitute in 100

      
      L of Mobile Phase (Acetonitrile:0.1% Formic Acid, 50:50).
      
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5

      
      m.
      
    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: Acetonitrile.[1][2][3][4]

    • Gradient: 10% B to 90% B over 3 minutes.

    • Transitions (MRM): Monitor specific transitions for N,N-DD (Precursor

      
       Product). Note: Parent Diltiazem is 415 
      
      
      
      178. N,N-DD will be mass deficient by roughly 28 Da (2 x CH2).

Establishing Linearity and Range

To validate the method for N,N-DD, you must prove the relationship between concentration and instrument response is linear (or reproducible via quadratic fit) over the intended range.

Calibration Standards (CS)

Prepare fresh spikes in blank plasma. Do not use solvent standards, as they fail to account for matrix effects.

  • STD 1 (LLOQ): 0.2 ng/mL (Signal-to-Noise ratio

    
     10:1)
    
  • STD 2-7: 0.5, 2, 10, 50, 100, 150 ng/mL

  • STD 8 (ULOQ): 200 ng/mL

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity: Correlation coefficient (

    
    ) 
    
    
    
    0.99.[1][3][5]
  • Accuracy:

    
     15% of nominal concentration (
    
    
    
    20% at LLOQ).
  • Precision: CV

    
     15% (
    
    
    
    20% at LLOQ).
  • Weighting: Use

    
     or 
    
    
    
    weighting. Unweighted linear regression often fails at the low end (0.2 ng/mL) because the high variance at the ULOQ dominates the regression line.

Troubleshooting & Stability

  • Instability: Diltiazem metabolites can be unstable in plasma at room temperature due to ester hydrolysis (deacetylation).

    • Solution: Process samples on ice.[4][6] Store at -80°C.

  • Carryover: N,N-DD is sticky on C18 columns.

    • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) between injections.

References

  • Yeung, P. K., et al. (2003). "Quantitation of Diltiazem and its Metabolites in Plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Molden, E., et al. (2002).[7] "Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype." Clinical Pharmacology & Therapeutics.

  • BenchChem. (2025).[8] "Comparative Guide to LC-MS/MS and HPLC Methods for Diltiazem Metabolites."

  • Chaudhari, K. S., et al. (2019).[1][9] "Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by LC-MS/MS." Semantic Scholar.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."

Sources

Comparative

Comparative Metabolism of Diltiazem: Species-Specific Profiles and Experimental Frameworks

[1] Executive Summary Objective: This guide provides a technical comparison of Diltiazem (DTZ) metabolism across Homo sapiens (Human), Rattus norvegicus (Rat), Canis lupus familiaris (Dog), and Oryctolagus cuniculus (Rab...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: This guide provides a technical comparison of Diltiazem (DTZ) metabolism across Homo sapiens (Human), Rattus norvegicus (Rat), Canis lupus familiaris (Dog), and Oryctolagus cuniculus (Rabbit).[1]

Core Insight: While Diltiazem undergoes extensive first-pass metabolism in all species, the metabolic ratios differ significantly . Humans and dogs favor N-demethylation and preservation of the benzothiazepine ring structure in plasma, whereas rats exhibit rapid oxidative deamination and higher rates of deacetylation. Crucially, Diltiazem acts as a mechanism-based inhibitor (MBI) of CYP3A4 in humans, a phenomenon that complicates allometric scaling from rodent models.

Mechanistic Overview: The Metabolic Tree

Diltiazem metabolism is bifurcated into two primary Phase I pathways: Oxidative N-demethylation (mediated chiefly by CYP450s) and Hydrolytic Deacetylation (mediated by non-specific esterases).

Key Metabolites[2][3][4][5][6][7]
  • N-monodesmethyldiltiazem (MA): The primary circulating metabolite in humans (approx. 20% potency of parent).

  • Deacetyldiltiazem (M1): Formed via esterase cleavage; retains 40–50% pharmacological activity.

  • O-demethyldiltiazem: A minor pathway in humans (CYP2D6 dependent), but relevant for specific genotypes.

Pathway Visualization

The following diagram illustrates the divergence in metabolic pathways.

DiltiazemMetabolism DTZ Diltiazem (Parent) CYP3A CYP3A4 (Human) CYP3A1/2 (Rat) DTZ->CYP3A EST Non-specific Esterases DTZ->EST CYP2D6 CYP2D6 DTZ->CYP2D6 MA N-desmethyldiltiazem (Major Human/Dog) MA->CYP3A Further Demethylation M1 Deacetyldiltiazem (Major Rat/Rabbit) M1->EST Conjugation M_O O-desmethyldiltiazem (Minor Human) CYP3A->MA N-demethylation EST->M1 Deacetylation CYP2D6->M_O O-demethylation

Caption: Primary Phase I metabolic pathways of Diltiazem showing the divergence between CYP-mediated oxidation and Esterase-mediated hydrolysis.

Comparative Analysis: Species-Specific Data

The following data consolidates findings from in vitro microsomal stability assays and in vivo pharmacokinetic studies.

Table 1: Species-Specific Metabolic Profiles
ParameterHuman (H. sapiens)Rat (R. norvegicus)Dog (C. lupus familiaris)Rabbit (O. cuniculus)
Dominant Pathway N-Demethylation (CYP3A4)Deacetylation & Oxidative DeaminationN-DemethylationDeacetylation
Major Plasma Metabolite N-desmethyl DTZ (MA)Deacetyl DTZ (M1) & Acidic metabolites (A2/A4)Unchanged Parent & MADeacetyl DTZ (M1)
Bioavailability (

)
~40% (High First-Pass)< 20% (Extensive First-Pass)~40–50%Variable
Metabolite Ratio (M1:DTZ) 0.12 (Low Deacetylation)0.82 (High Deacetylation)LowHigh
CYP Inhibition Potent Mechanism-Based Inhibitor (MBI) of CYP3A4Weak/Negligible MBI of Rat CYP isoformsModerate InhibitionNot well characterized
Excretion Route Urine (Metabolites)Bile (80% water-soluble metabolites)Urine (30% Unchanged)Urine & Bile
Critical Analysis of Species Differences
  • The "Rat Problem" in Toxicology: Rats possess high esterase activity in both plasma and liver, leading to a rapid conversion of Diltiazem to Deacetyldiltiazem (M1). In humans, this pathway is secondary. Consequently, using rats to model human efficacy may underestimate the duration of action due to the faster clearance of the parent compound.

  • The Dog as a Surrogate: The metabolic profile of the dog (favoring N-demethylation and significant urinary excretion of unchanged drug) more closely resembles the human profile than the rat does. This makes the dog a superior model for assessing CYP-mediated drug-drug interactions (DDIs).

  • Autoinhibition: In humans, chronic dosing of Diltiazem inhibits its own metabolism via CYP3A4 inactivation (forming a Metabolic Intermediate Complex). This results in non-linear pharmacokinetics (AUC increases disproportionately with dose). This effect is less pronounced in rodents.

Experimental Protocol: In Vitro Microsomal Stability

To objectively compare intrinsic clearance (


) across species, a standardized microsomal incubation is required. This protocol includes self-validating controls to ensure system integrity.
Materials
  • Liver Microsomes: Pooled Human (HLM), Rat (RLM), Dog (DLM). Protein conc: 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Test Compound: Diltiazem HCl (1 µM final concentration).

  • Internal Standard: Propranolol or Verapamil.

Workflow Diagram

ProtocolWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Buffer + DTZ Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Sampling 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Termination Add Ice-cold ACN (contains Int. Std.) Step3->Step4 Step5 5. Analysis LC-MS/MS (Monitor m/z 415 -> 178) Step4->Step5

Caption: Step-by-step workflow for comparative microsomal stability assay.

Step-by-Step Methodology
  • Thawing: Thaw microsomes on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation (Thermodynamic Equilibration): Aliquot 190 µL of microsomal suspension into 96-well plates. Add 2 µL of Diltiazem stock (to reach 1 µM). Incubate at 37°C for 5 minutes.

    • Why? Ensures the drug is bound to protein and temperature is stable before reaction starts.

  • Initiation: Add 10 µL of 20 mM NADPH to initiate the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 60 min), transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile (ACN).

  • Quenching: The ACN precipitates proteins and stops the reaction immediately.

  • Centrifugation: 4000 rpm for 20 min at 4°C.

  • Quantification: Inject supernatant into LC-MS/MS.

Self-Validating Systems (Quality Control)

To ensure the data is trustworthy (E-E-A-T), include these controls in every run:

  • Negative Control (No Cofactor): Incubate microsomes + DTZ without NADPH.

    • Validation: If DTZ disappears here, it indicates non-CYP metabolism (e.g., esterases) or chemical instability.

  • Positive Control (High Clearance): Incubate Midazolam (CYP3A4 probe) or Verapamil .

    • Validation: Must show rapid depletion (

      
       min) to confirm the microsomes are active.
      
  • Positive Control (Low Clearance): Incubate Warfarin .

    • Validation: Should show <10% depletion over 60 min.

Implications for Drug Development[8][9][10]

Allometric Scaling

Direct scaling of Diltiazem clearance from Rat to Human using simple allometry (Body Weight


) typically overpredicts  human clearance.
  • Reason: The rat liver extracts Diltiazem much more efficiently (high extraction ratio) due to the combined assault of CYP oxidation and rapid esterase deacetylation.

  • Correction: Use the Dog model for more accurate

    
     (Volume of Distribution) and Clearance predictions, or apply a "Maximum Life Span Potential" (MLP) correction factor.
    
Metabolite Safety Testing (MIST)

Since Deacetyldiltiazem (M1) is a major metabolite in rats but minor in humans, toxicity studies in rats may overexpose the animal to M1 compared to humans. Conversely, if a human-specific metabolite (like certain conjugates) exists, the rat model would fail to detect toxicity associated with it.

  • Guidance: Ensure coverage of the N-desmethyl metabolite (MA) in safety species, as this is the major human circulating metabolite.

References

  • Yeung, P. K., et al. (1990). Species comparison of pharmacokinetics and metabolism of diltiazem in humans, dogs, rabbits, and rats.[1] Drug Metabolism and Disposition, 18(6), 1055-1059.[2] Link

  • Lefebvre, R. A., et al. (1996).[3] In vitro metabolism of diltiazem by human liver microsomes. Journal of Pharmacy and Pharmacology. Link

  • Molden, E., et al. (2002).[4][5][6] Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 333-342.[4] Link

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). Link

  • Jones, H. M., & Houston, J. B. (2004).[6] Substrate depletion approach for determining in vitro metabolic clearance: time dependencies in hepatocyte and microsomal incubations.[6] Drug Metabolism and Disposition, 32(9), 973-982. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N,N-Didesmethyl Diltiazem Hydrochloride

Executive Safety Assessment N,N-Didesmethyl Diltiazem Hydrochloride is a primary metabolite of the calcium channel blocker Diltiazem. While specific RCRA listing (P-list or U-list) is often absent for specific metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

N,N-Didesmethyl Diltiazem Hydrochloride is a primary metabolite of the calcium channel blocker Diltiazem. While specific RCRA listing (P-list or U-list) is often absent for specific metabolites, scientific integrity dictates treating this substance as a Potent Reproductive Toxin.

As a Senior Application Scientist, I must emphasize the Precautionary Principle : metabolites often retain the pharmacophore of the parent drug. Diltiazem is classified as a reproductive toxicant (H360) and acutely toxic if swallowed (H302). Therefore, disposal procedures must prevent environmental entry (bioaccumulation) and occupational exposure (inhalation of lyophilized dust).

Core Disposal Directive:

  • Prohibited: Drain disposal (Sewer), trash compaction, and chemical deactivation without validation.

  • Required: High-temperature incineration via a licensed hazardous waste vendor.

Hazard Profile & Waste Categorization

Before disposal, waste must be characterized to ensure compatibility with waste streams.

ParameterClassificationOperational Implication
Primary Hazard Toxic (Acute & Reproductive) Requires segregation from general lab trash.
RCRA Status Non-Listed Hazardous Waste Manage as "Hazardous Waste Pharmaceutical" (EPA Subpart P).
Physical State Solid (Powder) or Liquid (Solution)Solids require particulate containment; Liquids require solvent compatibility checks.
EPA Waste Code Not P/U Listed Use state-specific codes or generic "Toxic" codes (e.g., D001 if in flammable solvent).

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance, Weighing Papers, PPE)

Rationale: The primary risk with solid N,N-Didesmethyl Diltiazem HCl is airborne dispersion during handling.

  • Primary Containment: Place the substance, contaminated weighing boats, or gloves immediately into a clear, 4-mil polyethylene bag.

  • Seal & Clean: Twist and tape the bag shut. Wipe the exterior of the bag with a damp cloth (surfactant/water) to remove static-clung particles.

  • Secondary Containment: Place the sealed bag into a rigid, screw-top container (HDPE preferred).

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Toxic Pharmaceutical."

    • Constituents: "N,N-Didesmethyl Diltiazem HCl, Trace Solids."

B. Liquid Waste (HPLC Effluent, Stock Solutions)

Rationale:[1][2][3][4][5] Most disposal errors occur here. Do not mix aqueous drug waste with incompatible oxidizers.

  • Segregation: Collect in a dedicated "Aqueous/Organic Toxic" carboy.

    • Note: If the solvent is Acetonitrile/Methanol (common for Diltiazem HPLC), the waste is ignitable (D001) and toxic .

  • Headspace: Leave 10% headspace in the container to prevent over-pressurization during thermal expansion.

  • No Bench Deactivation: Do not attempt to neutralize the drug chemically (e.g., with bleach) at the bench. The complex benzothiazepine ring structure requires high-temperature destruction.

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of N,N-Didesmethyl Diltiazem HCl. This workflow ensures compliance with EPA "Cradle-to-Grave" requirements.

DisposalWorkflow Start Waste Generation: N,N-Didesmethyl Diltiazem HCl Decision Determine Physical State Start->Decision SolidPath Solid Waste (Powder, PPE, Wipes) Decision->SolidPath Solid LiquidPath Liquid Waste (HPLC, Mother Liquor) Decision->LiquidPath Liquid DoubleBag 1. Double Bag (4-mil Poly) 2. Wipe Exterior SolidPath->DoubleBag Carboy 1. Segregate into Carboy 2. Check Solvent Compatibility LiquidPath->Carboy Labeling Labeling: 'Hazardous Waste - Toxic' List Constituents DoubleBag->Labeling Carboy->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Vendor Licensed Waste Vendor (Pickup) Storage->Vendor Destruction High-Temp Incineration (>1000°C) Vendor->Destruction

Figure 1: Cradle-to-grave disposal workflow for N,N-Didesmethyl Diltiazem HCl, prioritizing incineration.

Emergency Procedures (Spills)

In the event of a spill, immediate containment is critical to prevent tracking the metabolite through the facility.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Containment (Solids):

    • DO NOT dry sweep. This generates dust.

    • Cover the powder with a wet paper towel (water or methanol) to dampen it.

    • Wipe up the slurry and place it in a hazardous waste bag.

  • Containment (Liquids):

    • Absorb with vermiculite or chem-pads.

    • Place absorbent into the hazardous waste bag.

  • Decontamination: Wash the surface with a soap/water solution, followed by a methanol wipe to solubilize any lipophilic residues.

Regulatory Context

This protocol aligns with the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .

  • Sewer Ban: It is a violation of federal law to flush this compound.

  • Empty Containers: Containers that held acute hazardous waste (or potent compounds treated as such) must be triple-rinsed, with the rinsate managed as hazardous waste, or the entire container disposed of as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[6][7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[6] [Link]

  • PubChem. (n.d.). Diltiazem Hydrochloride Compound Summary (Safety and Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

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